3,4,5-Trimethoxycinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVRYKNXDADBI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298647 | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20329-98-0, 90-50-6 | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 90-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(3,4,5-trimethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3,4,5-Trimethoxycinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701298647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9096D920O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126 - 128 °C | |
| Record name | 3,4,5-Trimethoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pharmacological Treasure of 3,4,5-Trimethoxycinnamic Acid: A Deep Dive into its Natural Origins and Biosynthesis
For Immediate Release
This technical guide provides a comprehensive overview of 3,4,5-Trimethoxycinnamic acid (TMCA), a promising bioactive phenylpropanoid. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural sources, biosynthesis, and quantitative analysis of TMCA, alongside detailed experimental protocols.
Natural Sources of this compound
This compound and its derivatives are primarily found in a select number of plant species, where they contribute to the plant's defense mechanisms and pharmacological properties. The most significant natural source of TMCA is the root of Polygala tenuifolia, a plant with a long history of use in traditional medicine. Other notable sources include the heartwood of Cassia garrettiana and species within the genera Erythroxylum and Rauwolfia.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the processing methods. The following table summarizes the available quantitative data for TMCA in its primary natural source.
| Plant Species | Plant Part | Compound | Concentration (mg/g of extract) | Bioavailability (in rats) |
| Polygala tenuifolia | Root (raw extract) | This compound | ~0.5 | 42.91% |
Biosynthesis of this compound
The biosynthesis of this compound is rooted in the intricate phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce various cinnamic acid derivatives.
The likely biosynthetic route to this compound involves the formation of sinapic acid as a key intermediate. The final steps are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which sequentially methylate the hydroxyl groups of a precursor molecule.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
The diagram illustrates the enzymatic conversion of L-phenylalanine through the core phenylpropanoid pathway to sinapic acid. The final proposed steps involve sequential O-methylation, catalyzed by O-methyltransferases (OMTs), to yield this compound. The key enzymes in this pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), p-Coumarate 3-hydroxylase (C3H), Caffeic acid O-methyltransferase (COMT), and Ferulate 5-hydroxylase (F5H).
Experimental Protocols
The extraction, isolation, and quantification of this compound from natural sources require meticulous experimental procedures. Below is a generalized workflow based on established methodologies for the analysis of phenylpropanoids in plant materials.
General Experimental Workflow for TMCA Analysis
Caption: General workflow for the extraction and analysis of TMCA.
Methodologies:
-
Sample Preparation: The plant material (e.g., dried roots of Polygala tenuifolia) is ground into a fine powder to increase the surface area for extraction.
-
Extraction: The powdered material is subjected to solvent extraction, typically using methanol or ethanol, often with the aid of techniques like sonication or reflux to enhance extraction efficiency.
-
Filtration and Concentration: The crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated extract.
-
Purification: The concentrated extract is subjected to chromatographic techniques for the isolation of this compound. This may involve column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The purified compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantification: The amount of this compound in the plant extract is determined using sensitive analytical techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This involves creating a calibration curve with a pure standard of TMCA.
This technical guide provides a foundational understanding of this compound, a molecule of significant interest for its pharmacological potential. Further research is warranted to explore its full therapeutic applications and to uncover additional natural sources.
An In-depth Technical Guide to (E)-3,4,5-Trimethoxycinnamic Acid: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and key biological interactions of (E)-3,4,5-Trimethoxycinnamic acid. The information is presented to support research and development activities in medicinal chemistry, pharmacology, and related disciplines.
Chemical Properties and Structure
(E)-3,4,5-Trimethoxycinnamic acid, a derivative of cinnamic acid, is a compound of significant interest due to its presence in various medicinal plants and its diverse pharmacological activities.[1][2][3] Its chemical structure is characterized by a benzene ring substituted with three methoxy groups at the 3, 4, and 5 positions, and an acrylic acid moiety in the trans (E) configuration.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid |
| SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)O |
| InChI | InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ |
| InChIKey | YTFVRYKNXDADBI-SNAWJCMRSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.24 g/mol |
| Melting Point | 125-127 °C |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in DMSO and ethanol. |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of (E)-3,4,5-Trimethoxycinnamic acid typically exhibits characteristic signals corresponding to the aromatic, vinylic, and methoxy protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.71 | d | 1H | Vinylic proton (α to COOH) |
| ~6.79 | s | 2H | Aromatic protons |
| ~6.37 | d | 1H | Vinylic proton (β to COOH) |
| ~3.90 | s | 9H | Methoxy protons (-OCH₃) |
| ~12.07 | s | 1H | Carboxylic acid proton (-COOH) |
Note: Chemical shifts are approximate and may vary depending on the solvent and instrument frequency. The coupling constant (J) for the vinylic protons is typically around 15.9 Hz, confirming the trans configuration.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~172 | Carboxylic acid carbon (C=O) |
| ~153 | Aromatic carbons (C-OCH₃) |
| ~145 | Vinylic carbon (β to COOH) |
| ~139 | Aromatic carbon (C-C=C) |
| ~116 | Vinylic carbon (α to COOH) |
| ~106 | Aromatic carbons (CH) |
| ~61 | Methoxy carbon (-OCH₃) |
| ~56 | Methoxy carbons (-OCH₃) |
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is typically observed at m/z 239.[5]
Experimental Protocols
Synthesis via Knoevenagel Condensation
A common method for the synthesis of (E)-3,4,5-Trimethoxycinnamic acid is the Knoevenagel condensation.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve 3,4,5-trimethoxybenzaldehyde and malonic acid in ethanol.
-
Add a catalytic amount of pyridine and piperidine to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3,4,5-Trimethoxycinnamic acid.
NMR Sample Preparation and Analysis
¹H and ¹³C NMR Spectroscopy:
-
Weigh approximately 5-10 mg of the dried (E)-3,4,5-Trimethoxycinnamic acid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
Mass Spectrometry Analysis
LC-ESI-QTOF Mass Spectrometry:
-
Prepare a dilute solution of (E)-3,4,5-Trimethoxycinnamic acid in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source and a quadrupole time-of-flight (QTOF) mass analyzer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Biological Activity and Signaling Pathways
(E)-3,4,5-Trimethoxycinnamic acid has been identified as a potent agonist of the GABA-A/BZ receptor complex, which is a key target for sedative and anticonvulsant drugs.[6][7][8] It also exhibits binding affinity for serotonin receptors, specifically 5-HT1A and 5-HT2C.[6]
GABA-A Receptor Agonist Activity
As a GABA-A receptor agonist, (E)-3,4,5-Trimethoxycinnamic acid enhances the inhibitory effects of the neurotransmitter GABA. This leads to an influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a decrease in neuronal excitability.[6][7] This mechanism is believed to be responsible for its observed sedative and anticonvulsant properties.[6]
Caption: GABA-A receptor signaling pathway activated by (E)-3,4,5-Trimethoxycinnamic acid.
Interaction with Serotonin Receptors
The compound also interacts with serotonin receptors, which are implicated in a wide range of physiological and psychological processes. Its affinity for 5-HT1A and 5-HT2C receptors suggests potential modulatory effects on serotonergic neurotransmission, which could contribute to its overall pharmacological profile.
Caption: Interaction of (E)-3,4,5-Trimethoxycinnamic acid with serotonin receptors.
References
- 1. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound(90-50-6) 1H NMR [m.chemicalbook.com]
- 5. massbank.eu [massbank.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to the Biological Activities of 3,4,5-Trimethoxycinnamic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) and its derivatives represent a significant class of organic compounds with a broad spectrum of biological activities. TMCA is a naturally occurring phenolic acid found in various medicinal plants, notably as an active metabolite from the root of Polygala tenuifolia Wild.[1] For centuries, this plant has been a staple in traditional Chinese medicine for treating conditions like insomnia and epilepsy.[1][2] The core structure of TMCA, a cinnamic acid with three methoxy groups on the phenyl ring, serves as a versatile scaffold for chemical modifications, primarily at the carboxyl group to form esters and amides.[1][2] These modifications have led to the development of a diverse library of synthetic and semi-synthetic derivatives with enhanced and varied pharmacological profiles. This guide provides an in-depth overview of the significant biological activities of TMCA derivatives, focusing on their anticancer, anti-inflammatory, antioxidant, antimicrobial, and cholinesterase inhibitory properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support further research and drug development in this promising area.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative data on the biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| S1 | Ester | MDA-MB-231 (Breast) | 46.7 | [1][3] |
| S5 | Ester | PC-3 (Prostate) | 17.22 | [3] |
| S5 | Ester | SGC-7901 (Gastric) | 11.82 | [3] |
| S5 | Ester | A549 (Lung) | 0.50 | [3] |
| S5 | Ester | MDA-MB-435s (Melanoma) | 5.33 | [3] |
| S8 | Ester | A549 (Lung) | 36.7 | [3] |
| S8 | Ester | Hep 3B (Liver) | 23.2 | [3] |
| S8 | Ester | HT-29 (Colon) | 23.8 | [3] |
| S8 | Ester | MCF-7 (Breast) | 6.4 | [3] |
| S9 | Ester | PC-3 (Prostate) | 80 | [1] |
| S9 | Ester | Hela (Cervical) | 64 | [1] |
| S9 | Ester | A549 (Lung) | 172 | [1] |
| S9 | Ester | BEL7404 (Liver) | 212 | [1] |
| S15 | Amide | MDA-MB-231 (Breast) | 6.6 | [1] |
| S20 | Amide | P388 (Leukemia) | 1.8 | [2] |
| S20 | Amide | L1210 (Leukemia) | 2.1 | [2] |
Table 2: Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamate Esters
| Compound | R Group | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 5 | 4-Br-Ph | ~46 | - | [4] |
| 6 | 2-F-Ph | - | 44.41 | [4] |
| 7 | 2-Cl-Ph | 46.18 | 32.46 | [4] |
| 9 | IPMP | ~46 | - | [4] |
| 11 | Bn | 49.44 | - | [4] |
AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase
Table 3: Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 4b | Soybean Lipoxygenase Inhibition | 4.5 | [5] |
| 4g | Soybean Lipoxygenase Inhibition | 4.5 | [5] |
| 6a | Soybean Lipoxygenase Inhibition | 5.0 | [5] |
| 17 | Soybean Lipoxygenase Inhibition | 41 | [6] |
Table 4: Antioxidant Activity of Cinnamic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| 31 | DPPH Radical Scavenging | 19.5 ± 0.7 | [7] |
| 34 | DPPH Radical Scavenging | 26.9 ± 0.3 | [7] |
| 33 | DPPH Radical Scavenging | 43.1 ± 4.5 | [7] |
| 32 | DPPH Radical Scavenging | 60.8 ± 1.0 | [7] |
Table 5: Antimicrobial Activity of Cinnamic Acid Amides and Esters
| Compound | Derivative Type | Microorganism | MIC (µM) | Reference |
| 6 | Ester | Candida albicans | 626.62 | [8] |
| 18 | Amide | Staphylococcus aureus | 458.15 | [8] |
| 9 | Ester | Staphylococcus aureus | 550.96 | [8] |
| S58 | Amide | Staphylococcus aureus ATCC25923 | 1 µg/mL | [1] |
| S58 | Amide | Streptococcus pneumoniae ATCC49619 | 0.5 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells in their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TMCA derivatives in complete culture medium from a stock solution in DMSO.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, remove the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds. It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
Materials:
-
96-well plates or cuvettes
-
This compound derivatives
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.
-
Prepare stock solutions of the TMCA derivatives and the positive control in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume (e.g., 100 µL) of the different concentrations of the test compounds or positive control to the wells.
-
Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Prepare a blank sample containing the solvent and the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for a specific period (e.g., 30 minutes).
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of scavenging activity against the compound concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives
-
Positive control antibiotic/antifungal
-
Sterile saline (0.85% NaCl)
-
McFarland standard (0.5)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several colonies of the microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth medium to achieve the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the TMCA derivative stock solution (at twice the highest desired final concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the serially diluted compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to assess the activation state of signaling pathways by detecting the phosphorylation of key proteins.
Materials:
-
Cell culture reagents
-
This compound derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells and treat them with the TMCA derivatives and/or a stimulus (e.g., TNF-α to activate NF-κB, or a growth factor to activate MAPK).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and/or a loading control (e.g., β-actin).
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives.
Caption: MAPK Signaling Pathway Inhibition by TMCA Derivatives.
Caption: NF-κB Signaling Pathway Inhibition by TMCA Derivatives.
Caption: Experimental Workflow for Anticancer Activity Assessment.
Conclusion
This compound and its derivatives have emerged as a versatile and promising class of bioactive compounds with significant potential in drug discovery and development. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects, underscore the importance of this chemical scaffold. The structure-activity relationship studies have revealed that modifications to the TMCA core, particularly the formation of esters and amides, can significantly enhance potency and selectivity. The compiled quantitative data and detailed experimental protocols in this guide are intended to serve as a valuable resource for researchers in the field. The elucidation of their mechanisms of action, particularly their modulation of key signaling pathways such as MAPK and NF-κB, provides a solid foundation for the rational design of novel therapeutic agents. Further exploration of TMCA derivatives, including preclinical and clinical investigations, is warranted to fully realize their therapeutic potential.
References
- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
3,4,5-Trimethoxycinnamic Acid: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) is a derivative of cinnamic acid characterized by the presence of three methoxy groups on its phenyl ring.[1] This compound serves as a pivotal intermediate in organic synthesis, with its applications spanning the pharmaceutical, food, and polymer industries.[2] Naturally, TMCA is considered an active metabolite from the root of Polygala tenuifolia Wild, a plant used in traditional Chinese medicine.[1] Its intrinsic biological activities, including anticonvulsant and sedative properties, coupled with its versatile chemical structure, make it a valuable starting material for the synthesis of a wide array of complex molecules and pharmacologically active agents.[1][3] The reactive carboxyl group and the potential for demethylation of the methoxy groups to yield antioxidant phenolic hydroxyls further enhance its utility as a synthetic building block.[2]
This guide provides a comprehensive overview of the synthesis of TMCA and its application as a precursor in the development of pharmaceuticals and other bioactive derivatives. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in their synthetic endeavors.
Synthesis of this compound
The most common and practical methods for synthesizing this compound involve the condensation of 3,4,5-trimethoxybenzaldehyde with a suitable active methylene compound. The Knoevenagel and Perkin reactions are frequently employed for this purpose.[1][2]
Knoevenagel Condensation
The Knoevenagel condensation offers a versatile and often high-yielding route to TMCA. This reaction involves the base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with a compound containing an active methylene group, such as malonic acid or succinic acid.[2][4]
A general workflow for the synthesis of this compound via Knoevenagel condensation is depicted below.
Caption: General workflow for the synthesis of TMCA via Knoevenagel condensation.
Experimental Protocols for TMCA Synthesis
Protocol 1: Knoevenagel Condensation using Succinic Acid in DMF[2]
-
Combine 3,4,5-trimethoxybenzaldehyde (3.92 g, 20 mmol) and succinic acid (6.24 g, 60 mmol) in a 100 mL single-neck flask.
-
Add N,N-dimethylformamide (DMF, 15 mL) and pyridine (1.6 mL, 20 mmol).
-
Heat the mixture to 90°C and maintain the reaction for 8 hours.
-
After cooling to room temperature, pour the mixture into 40 mL of ice water.
-
Adjust the pH to 1-2 with concentrated hydrochloric acid to induce precipitation of a light yellow solid.
-
Filter the solid, wash the filter cake with ice water, and dry to obtain the product.
Protocol 2: Green Knoevenagel Condensation using Malonic Acid[4]
-
Combine 3,4,5-trimethoxybenzaldehyde (4.06 g, 20.7 mmol), malonic acid (2.58 g, 24.8 mmol, 1.2 equiv), and ammonium bicarbonate (0.66 g, 8.3 mmol, 0.4 equiv) in a large test tube (150mm x 25mm).
-
Add ethyl acetate (EtOAc, 10 mL) and suspend the test tube in an oil bath preheated to 140°C.
-
The reaction will proceed vigorously with gas evolution as the EtOAc boils off.
-
After the reaction subsides, cool the mixture and dissolve it in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with EtOAc to remove unreacted aldehyde.
-
Acidify the aqueous solution to pH 2 with 6M HCl to precipitate the product.
-
Filter, wash with water, and recrystallize from a 4:1 water:EtOH mixture to yield pure white crystals.
Quantitative Data for TMCA Synthesis
| Method | Aldehyde (equiv) | Active Methylene Cpd (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Ref |
| Knoevenagel | 1 | Succinic Acid (3) | Pyridine (1) | DMF | 90 | 8 | 91 | >99 | [2] |
| Knoevenagel | 1 | Succinic Acid (2) | Ethanolamine (1) | Water | 100 | 8 | 65 | >99 | [2] |
| Green Knoevenagel | 1 | Malonic Acid (1.2) | NH₄HCO₃ (0.4) | EtOAc | 140 | - | 73 | - | [4] |
Applications of TMCA as a Precursor in Organic Synthesis
TMCA is a cornerstone for synthesizing a multitude of derivatives, primarily through modifications of its carboxyl group to form esters and amides.[1] These derivatives exhibit a broad spectrum of pharmacological activities, including antitumor, antiviral, antimicrobial, and anti-inflammatory properties.[1][3]
Synthesis of TMCA Ester and Amide Derivatives
The conversion of TMCA into its ester and amide analogues is a common strategy in drug discovery.[1] This is typically achieved through standard coupling reactions or by first converting the carboxylic acid to a more reactive acyl chloride.
Caption: General synthetic pathways for TMCA amide and ester derivatives.
Experimental Protocols for Derivative Synthesis
Protocol 3: General Amide Synthesis via Coupling Reaction[5]
-
Dissolve this compound (1.0 g, 4.2 mmol) in dry dichloromethane (30 mL).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 0.97 g, 5.0 mmol), 1-hydroxybenzotriazole (HOBt, 0.68 g, 5.0 mmol), and triethylamine (TEA, 0.70 mL, 5.0 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the desired amine to the mixture and continue stirring at room temperature for 24 hours.
-
Wash the reaction mixture with brine (20 mL) and water (20 mL) and isolate the product.
Protocol 4: General Ester Synthesis via Acyl Chloride[6]
-
Add thionyl chloride to a solution of this compound in dry toluene.
-
Reflux the mixture for 1 hour to form the acyl chloride.
-
In a separate step, add the appropriate alcohol or phenol and triethylamine to the acyl chloride solution in dry toluene.
-
Reflux for 1 hour, then cool and recrystallize the product from ethanol.
Quantitative Data for Derivative Synthesis
| Derivative Type | Reagents | Solvent | Method | Yield (%) | Ref |
| Amides (1a-f) | Various amines, EDCI, HOBt, TEA | Dichloromethane | Coupling Reaction | Good | [5] |
| Esters (1-4) | Methanol, Ethanol, Propanol, etc., H₂SO₄ | Respective Alcohol | Fischer Esterification | 58.8 - 91.1 | [7] |
| Esters (5-7) | Alkyl Halides, Triethylamine | Acetone | Alkylation | 38.0 - 47.5 | [7] |
| Esters (8-13) | Various alcohols, DCC, DMAP | Dichloromethane | Steglich Esterification | 26.7 - 62.8 | [7] |
| Esters (1-12) | Various phenols, SOCl₂, Et₃N | Toluene | Acyl Chloride | - | [6] |
Key Pharmaceutical Applications
TMCA and its immediate precursors are instrumental in the synthesis of several important pharmaceutical agents.
Synthesis of Trimethoprim
Trimethoprim, an antibacterial agent and dihydrofolate reductase inhibitor, can be synthesized from precursors derived from 3,4,5-trimethoxybenzaldehyde.[8] One common industrial route involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile, followed by cyclization with guanidine.[9][10]
Caption: Simplified synthetic pathway to Trimethoprim.
Protocol 5: Synthesis of Trimethoprim Intermediate[10]
-
In a flask equipped with a reflux water-dividing device, add 3,4,5-trimethoxybenzaldehyde (98 g, 0.5 mol), 3-anilinopropionitrile (85 g, 0.58 mol), dimethyl sulfoxide (250 mL), sodium methylate (50 g), and benzene (300 mL).
-
Heat to 85°C and reflux, removing water via the water-divider.
-
Once water formation ceases, stop the reaction and reclaim the benzene under reduced pressure.
-
Add 750 mL of water, stir, and cool to 5-10°C.
-
Collect the resulting condensation product by suction filtration and dry. The product is then cyclized with guanidine in a subsequent step to yield trimethoprim.
Synthesis of Combretastatin A-4
Combretastatin A-4 (CA-4) is a potent anti-tubulin and anti-vascular agent.[11][12] Its synthesis often employs a Perkin or Wittig reaction, starting with 3,4,5-trimethoxybenzaldehyde to form the characteristic stilbene backbone.[11][13]
References
- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 9. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 10. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic data of 3,4,5-Trimethoxycinnamic acid (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 3,4,5-Trimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (TMCA), a naturally occurring compound found in plants like Polygala tenuifolia[1]. TMCA and its derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antidepressant, anticonvulsant, antitumor, and anti-inflammatory properties[1][2]. Accurate spectroscopic analysis is fundamental for the identification, characterization, and quality control of this compound in research and development.
This document presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and the data is summarized in clear, tabular formats for ease of reference and comparison.
Spectroscopic Data Summary
The structural characterization of this compound (IUPAC Name: (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid) is confirmed by a combination of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Data
¹H NMR spectroscopy is used to determine the proton environment in the molecule. The data below, obtained at 600 MHz in a water (H₂O) solvent, shows characteristic peaks for the aromatic, vinylic, and methoxy protons.
| Chemical Shift (δ) ppm | Multiplicity & Integration (Predicted) | Assignment |
| 7.22 | d, 1H | H-α (vinylic) |
| 6.80 | s, 2H | H-2', H-6' (aromatic) |
| 6.39 | d, 1H | H-β (vinylic) |
| 3.84 | s, 6H | 3', 5' -OCH₃ |
| 3.76 | s, 3H | 4' -OCH₃ |
| Data sourced from a 600 MHz spectrum in H₂O.[3][4] |
¹³C Nuclear Magnetic Resonance (NMR) Data
¹³C NMR provides information about the carbon skeleton of the molecule. The following assignments are based on spectra obtained in Deuterated Chloroform (CDCl₃).
| Chemical Shift (δ) ppm | Assignment |
| 165.9 | C=O (Carboxylic Acid) |
| 153.6 | C-3', C-5' |
| 140.9 | C-α |
| 139.8 | C-4' |
| 130.6 | C-1' |
| 120.4 | C-β |
| 105.1 | C-2', C-6' |
| 61.1 | 4' -OCH₃ |
| 56.3 | 3', 5' -OCH₃ |
| Data corresponds to spectra obtained in Chloroform-d.[5][6] |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The data below is consistent with the structure of TMCA, showing key stretches for the hydroxyl, carbonyl, carbon-carbon double bonds, and ether linkages.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3440 | O-H stretch | Carboxylic Acid |
| ~3000 | C-H stretch (aromatic/vinylic) | Ar-H, C=C-H |
| ~2940, ~2840 | C-H stretch (aliphatic) | -OCH₃ |
| ~1710 | C=O stretch | Carboxylic Acid |
| ~1630 | C=C stretch (alkene) | Vinylic C=C |
| ~1580 | C=C stretch (aromatic) | Aromatic Ring |
| ~1240, ~1125 | C-O stretch | Aryl Ether |
| Characteristic wavenumbers derived from reported spectra of TMCA derivatives.[1][6] |
Mass Spectrometry (MS) Data
Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and aiding in structural elucidation. The molecular weight of this compound is 238.24 g/mol .[3]
| m/z | Ion Type | Method |
| 238.0 | [M]⁺ | GC-MS (EI) |
| 223.0 | [M-CH₃]⁺ | GC-MS (EI) |
| 221.078 | [M-H₂O+H]⁺ (Predicted) | MS-MS (Positive Ion) |
| 206.054 | [M-H₂O-CH₃]⁺ (Predicted) | MS-MS (Positive Ion) |
| 239.088 | [M+H]⁺ | MS-MS (Positive Ion) |
| Data sourced from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and tandem Mass Spectrometry (MS-MS).[3] |
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a pure chemical compound.
Experimental Protocols
The methodologies described below are representative of standard practices for obtaining high-quality spectroscopic data for compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer, such as a 600 MHz JEOL JNM-ECA 600II or equivalent instrument.[1]
-
Sample Preparation : A few milligrams of the this compound sample are dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or H₂O) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard for chemical shifts (δ), reported in parts per million (ppm).[6]
-
Data Acquisition : For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Reporting : Chemical shifts are reported relative to the solvent resonance or TMS. Data includes the chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration (for ¹H NMR).[6]
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Nicolet iS5 IR spectrometer.[1]
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, the sample can be prepared as a potassium bromide (KBr) pellet.
-
Data Acquisition : Spectra are typically collected over a range of 4000–450 cm⁻¹ with a resolution of 2-4 cm⁻¹. Multiple scans (e.g., 256) are accumulated to improve the signal-to-noise ratio.[1]
-
Data Reporting : The positions of major absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectra (HR-MS) can be obtained using a system like a liquid chromatograph (LC) coupled to an Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.[1] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source may be used.[3]
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration. For LC-MS, the solution is directly injected into the instrument.
-
Data Acquisition : In positive ion mode for ESI, the instrument is set to detect protonated molecules [M+H]⁺. In EI mode, the instrument detects the radical cation [M]⁺ and its subsequent fragments. The mass analyzer scans over a defined m/z range.
-
Data Reporting : The mass-to-charge ratios (m/z) of the molecular ion and significant fragment ions are reported. For HR-MS, masses are reported to several decimal places, allowing for the determination of the elemental formula.[1]
References
An In-depth Technical Guide on the Anticonvulsant and Sedative Activity of 3,4,5-Trimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) is a phenylpropanoid and a principal active metabolite derived from the root of Polygala tenuifolia Willd.[1][2][3] This plant has a long history of use in traditional Chinese medicine for treating conditions such as insomnia, headache, and epilepsy.[3] Modern pharmacological studies have begun to validate these traditional uses, identifying TMCA as a promising therapeutic agent with significant anticonvulsant, sedative, and anxiolytic properties.[3][4] Its mechanism of action is primarily linked to the modulation of the GABAergic system, positioning it as a molecule of interest for the development of novel treatments for central nervous system disorders.[3][5][6] This document provides a comprehensive overview of the current scientific data on TMCA's bioactivity, detailing its mechanism of action, preclinical efficacy data, and the experimental protocols used in its evaluation.
Core Mechanism of Action: GABAergic System Modulation
The primary mechanism underlying the anticonvulsant and sedative effects of TMCA is its activity as a potent agonist at the GABA-A/Benzodiazepine (BZ) receptor complex.[3][5][7][8] Gamma-aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its enhancement leads to a reduction in neuronal excitability.[9]
TMCA exerts its effects through several key actions:
-
Enhanced GABA Synthesis: TMCA has been shown to increase the expression of glutamic acid decarboxylase (GAD65), the enzyme responsible for synthesizing GABA from glutamate.[1][7]
-
GABA-A Receptor Modulation: It specifically increases the expression of the γ-subunit of the GABA-A receptor, a critical component for benzodiazepine binding and modulation, without affecting the α- or β-subunits.[1][7]
-
Increased Chloride Influx: By acting on the GABA-A/BZ receptor complex, TMCA significantly enhances the influx of chloride ions (Cl⁻) into neurons.[7] This leads to hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated and thereby producing an inhibitory, sedative, and anticonvulsant effect.
Beyond the GABAergic system, TMCA also exhibits binding affinity for serotonergic receptors, specifically 5-HT1A and 5-HT2C, with IC50 values of 7.6 μM and 2.5 μM, respectively.[7][10] This interaction may contribute to its anxiolytic and anti-stress properties by modulating norepinephrine levels in the locus coeruleus.[5][11]
Caption: Mechanism of TMCA on the GABAergic synapse.
Preclinical Efficacy: Anticonvulsant Activity
TMCA has been evaluated in widely accepted preclinical models of epilepsy, demonstrating significant protective effects.
Maximal Electroshock (MES) Seizure Model
The MES test is a standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[12][13] In this model, TMCA administration significantly reduced the incidence of tonic hindlimb extension (THE), a key endpoint of the assay.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ model is used to screen for drugs effective against myoclonic and absence seizures, primarily by acting as a GABA-A receptor antagonist.[14][15][16] TMCA has shown protective effects in this model, consistent with its GABAergic mechanism of action.
Table 1: Summary of Anticonvulsant Activity of this compound
| Experimental Model | Species | Administration | Dosage (mg/kg) | Outcome | Reference |
|---|---|---|---|---|---|
| Maximal Electroshock (MES) | Male Kunming Mice | Intraperitoneal (IP) | 5 | Decreased incidence of Tonic Hindlimb Extension (THE) to 80% of vehicle control. | [7] |
| Maximal Electroshock (MES) | Male Kunming Mice | Intraperitoneal (IP) | 10 | Significantly decreased incidence of THE to 50% of vehicle control. | [7] |
| Maximal Electroshock (MES) | Male Kunming Mice | Intraperitoneal (IP) | 20 | Significantly decreased incidence of THE to 20% of vehicle control. | [7] |
| Pentylenetetrazol (PTZ) | Male Kunming Mice | Intraperitoneal (IP) | 5, 10, 20 | Showed anti-seizure effects (details not quantified in source). |[7] |
Caption: General experimental workflow for in vivo anticonvulsant assays.
Preclinical Efficacy: Sedative and Anxiolytic Activity
TMCA demonstrates significant sedative-hypnotic and anxiolytic-like effects, primarily through its enhancement of GABAergic neurotransmission.
Pentobarbital-Induced Sleeping Behavior
This model is used to assess the hypnotic effects of a compound. TMCA was found to enhance the sedative effects of pentobarbital, a GABA-A receptor modulator, by decreasing the time it takes to fall asleep (sleep latency) and increasing the total sleeping time.
Locomotor Activity and Anxiolytic Effects
TMCA has been shown to decrease spontaneous locomotor activity in mice.[1] Furthermore, in models of restraint stress, TMCA treatment ameliorated anxiety-like behaviors, as evidenced by increased time spent in the open arms of an elevated plus maze (EPM).[17]
Table 2: Summary of Sedative and Anxiolytic Activity of this compound
| Experimental Model | Species | Administration | Dosage (mg/kg) | Outcome | Reference |
|---|---|---|---|---|---|
| Pentobarbital-Induced Sleep | Mice | Oral (p.o.) | 10 | Significantly enhanced hypnotic effects (decreased sleep latency, increased duration). | [7] |
| Locomotor Activity | Mice | Oral (p.o.) | 10 | Significantly decreased locomotor activity. | [1] |
| Restraint Stress (EPM) | Mice | Not specified | 50 | Ameliorated anxiety-like behavior; increased time and frequency in open arms. | [17] |
| Restraint Stress (FST) | Mice | Not specified | 50 | Reduced immobility time in the Forced Swim Test, indicating antidepressant-like effects. |[17] |
Caption: Experimental workflow for pentobarbital-induced sleep test.
Detailed Experimental Protocols
Animals
-
Species: Adult male Kunming-strain mice.[7]
-
Weight: 18-20 grams.[7]
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water provided ad libitum. Animals are typically acclimated for at least one week before experimentation.
Maximal Electroshock (MES) Induced Seizure Protocol
-
Drug Administration: Mice are randomly assigned to groups and administered TMCA (e.g., 5, 10, 20 mg/kg), vehicle (control), or a positive control (e.g., Diazepam) via intraperitoneal (IP) injection.
-
Induction: 30 minutes post-injection, seizures are induced using an electroconvulsive stimulator. Electrodes are placed on the cornea of the mouse.
-
Stimulation Parameters: A stimulus (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
-
Observation: Mice are immediately observed for the presence or absence of tonic hindlimb extension (THE), where the hindlimbs are extended 180° to the plane of the body.
-
Endpoint: The percentage of animals protected from THE in each group is calculated and compared to the vehicle control group.
Pentylenetetrazol (PTZ)-Induced Seizure Protocol
-
Drug Administration: Mice are pre-treated with TMCA, vehicle, or a positive control via IP injection.
-
Induction: 30 minutes after pre-treatment, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously or intraperitoneally.
-
Observation: Animals are placed in individual observation chambers and monitored for 30 minutes.
-
Endpoint: Key parameters recorded include the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and the mortality rate. Seizure severity can also be scored using a standardized scale (e.g., Racine's scale).
Pentobarbital-Induced Sleeping Behavior Protocol
-
Drug Administration: Mice are administered TMCA (e.g., 10 mg/kg) or vehicle orally (p.o.).
-
Pentobarbital Injection: After a set absorption period (e.g., 60 minutes), a sub-hypnotic dose of sodium pentobarbital (e.g., 45-55 mg/kg, IP) is administered to all animals.
-
Measurement of Sleep Latency: The time interval between the pentobarbital injection and the loss of the righting reflex is recorded. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.
-
Measurement of Sleep Duration: The time interval from the loss of the righting reflex to its spontaneous recovery is recorded as the total sleeping time.
Conclusion
This compound is a potent, naturally derived compound with well-documented anticonvulsant and sedative activities in preclinical models. Its primary mechanism of action as a positive allosteric modulator of the GABA-A receptor, leading to enhanced inhibitory neurotransmission, is strongly supported by both in vivo and in vitro data. The compound's ability to protect against both MES and PTZ-induced seizures suggests a broad spectrum of anticonvulsant activity. Furthermore, its capacity to potentiate pentobarbital-induced sleep and reduce anxiety-like behaviors highlights its potential in treating sleep and anxiety disorders. The robust preclinical data available for TMCA establishes it as a compelling lead candidate for the development of novel therapeutics for epilepsy and other neurological conditions characterized by neuronal hyperexcitability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticonvulsant Activity of Halogen-Substituted Cinnamic Acid Derivatives and Their Effects on Glycosylation of PTZ-Induced Chronic Epilepsy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. nbinno.com [nbinno.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | GABA | TargetMol [targetmol.com]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Journal of Pre-Clinical and Clinical Research - Keyword maximal electroshock-induced seizures [jpccr.eu]
- 14. Sinapic Acid Mitigates Pentylenetetrazol-induced Acute Seizures By Modulating the NLRP3 Inflammasome and Regulating Calcium/calcineurin Signaling: In Vivo and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pentylenetetrazol-induced seizures and brain neuroinflammation markers under conditions of pitolisant and pioglitazone use | Journal of Education, Health and Sport [apcz.umk.pl]
- 16. Pentylenetetrazol-induced seizures produce an increased release of IR-Met-enkephalin from rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 3,4,5-Trimethoxycinnamin acid ameliorates restraint stress-induced anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of 3,4,5-Trimethoxycinnamic Acid in Traditional Chinese Medicine: A Technical Guide
Abstract
3,4,5-Trimethoxycinnamic acid (TMCA), a prominent phenylpropanoid, is a key bioactive constituent of Polygala tenuifolia Willd. (Yuan Zhi), a revered herb in Traditional Chinese Medicine (TCM). Historically used for its sedative and cognitive-enhancing properties, modern pharmacological research has unveiled a broader spectrum of TMCA's therapeutic potential. This technical guide provides an in-depth analysis of the role of TMCA in TCM, focusing on its pharmacological activities, underlying molecular mechanisms, and the experimental methodologies used for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the scientific validation and therapeutic application of natural compounds from TCM.
Introduction
Traditional Chinese Medicine has a long history of utilizing medicinal plants for the treatment of various ailments. One such plant is Polygala tenuifolia, the root of which, known as Yuan Zhi, has been traditionally used to treat conditions like insomnia, amnesia, and epilepsy.[1] Scientific investigations have identified this compound (TMCA) as one of the primary active components responsible for the therapeutic effects of Polygala tenuifolia.[1] This guide delves into the scientific evidence elucidating the multifaceted role of TMCA, covering its neuroprotective, anti-inflammatory, and anticancer properties.
Pharmacological Activities and Quantitative Data
The therapeutic potential of this compound and its derivatives has been quantified in numerous preclinical studies. This section summarizes the key findings in a structured tabular format for ease of comparison.
Anticancer Activity
TMCA and its synthetic derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented below.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| Ester Derivative S1 | MDA-MB-231 (Breast Cancer) | 46.7 | [1] |
| Ester Derivative S5 | PC-3 (Prostate Cancer) | 17.22 | [1] |
| SGC-7901 (Gastric Cancer) | 11.82 | [1] | |
| A549 (Lung Cancer) | 0.50 | [1] | |
| MDA-MB-435s (Melanoma) | 5.33 | [1] | |
| Ester Derivative S8 | A549 (Lung Cancer) | 36.7 | [1] |
| Hep 3B (Hepatocellular Carcinoma) | 23.2 | [1] | |
| HT-29 (Colon Cancer) | 23.8 | [1] | |
| MCF-7 (Breast Cancer) | 6.4 | [1] | |
| Amide Derivative S19 | U-937 (Histiocytic Lymphoma) | 9.7 | [1] |
| HeLa (Cervical Cancer) | 38.9 | [1] | |
| Ciprofloxacin Chalcone Hybrid | HepG2 (Hepatocellular Carcinoma) | 22 (24h), 5.6 (48h) (µg/mL) | [2] |
| MCF-7 (Breast Cancer) | 54 (24h), 11.5 (48h) (µg/mL) | [2] |
Neuroprotective Activity
The neuroprotective effects of TMCA are partly attributed to its ability to inhibit cholinesterases, enzymes that break down neurotransmitters crucial for cognitive function.
| Compound/Derivative | Enzyme | IC50 Value (µM) | Reference |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 | |
| Butyrylcholinesterase (BChE) | 32.46 |
Molecular Mechanisms and Signaling Pathways
TMCA exerts its diverse pharmacological effects by modulating several key signaling pathways. This section details these mechanisms and provides visual representations of the involved pathways.
GABAA Receptor Modulation
TMCA has been shown to act as a GABA-A receptor agonist, which is consistent with the traditional use of Polygala tenuifolia for sedation and anxiolysis.[1] This agonistic activity enhances the inhibitory effects of the neurotransmitter GABA, leading to a calming effect on the central nervous system.
GABAA Receptor Agonistic Activity of TMCA.
Anti-inflammatory Effects via NF-κB and Nrf2 Pathways
TMCA exhibits anti-inflammatory properties by modulating the NF-κB and Nrf2 signaling pathways. It inhibits the activation of NF-κB, a key transcription factor that promotes the expression of pro-inflammatory cytokines.[3] Concurrently, TMCA activates the Nrf2 pathway, which upregulates the expression of antioxidant and cytoprotective genes.[3]
Modulation of NF-κB and Nrf2 Pathways by TMCA.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's bioactivities.
Quantification of TMCA in Polygala tenuifolia by HPLC
A robust High-Performance Liquid Chromatography (HPLC) method is essential for the standardization of Polygala tenuifolia extracts.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Standard Preparation: Prepare a stock solution of pure TMCA in methanol and create a series of dilutions to generate a standard curve.
-
Sample Preparation: Extract the powdered root of Polygala tenuifolia with methanol using sonication. Filter the extract through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and standard solutions into the HPLC system. Identify the TMCA peak based on the retention time of the standard and quantify the concentration using the standard curve.
Workflow for HPLC Quantification of TMCA.
GABAA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of TMCA for the GABAA receptor.[4]
-
Materials:
-
Rat brain cortex membranes (source of GABAA receptors).
-
[3H]-Muscimol (radioligand).
-
Unlabeled GABA (for non-specific binding).
-
TMCA test solutions.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total binding: Membranes + [3H]-Muscimol.
-
Non-specific binding: Membranes + [3H]-Muscimol + excess unlabeled GABA.
-
Competition: Membranes + [3H]-Muscimol + varying concentrations of TMCA.
-
-
Incubation: Incubate the plate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of TMCA from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Western Blot Analysis of NF-κB and Nrf2 Pathways
This protocol describes the use of Western blotting to analyze the effect of TMCA on key proteins in the NF-κB and Nrf2 signaling pathways.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages for NF-κB, hepatocytes for Nrf2) and treat with TMCA for a specified duration, with or without an inflammatory stimulus (e.g., LPS for NF-κB).
-
Protein Extraction: Lyse the cells to extract total protein or fractionate into cytoplasmic and nuclear extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the target proteins (e.g., phospho-IκBα, p65 for NF-κB; Nrf2, HO-1 for the Nrf2 pathway) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
This compound, a key bioactive compound from the traditional Chinese medicine herb Polygala tenuifolia, exhibits a remarkable range of pharmacological activities. Its neuroprotective, anti-inflammatory, and anticancer effects are supported by a growing body of scientific evidence. The molecular mechanisms underlying these activities involve the modulation of critical signaling pathways, including the GABAA receptor, NF-κB, and Nrf2 pathways.
While preclinical studies are promising, further research is warranted to fully elucidate the therapeutic potential of TMCA. Future investigations should focus on:
-
Clinical Trials: Well-designed clinical trials are necessary to validate the efficacy and safety of TMCA in human subjects for various conditions.
-
Pharmacokinetics and Bioavailability: Comprehensive pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of TMCA in humans.
-
Synergistic Effects: Investigating the potential synergistic effects of TMCA with other bioactive compounds in Polygala tenuifolia and other TCM formulations could lead to the development of more effective therapies.
The continued exploration of this compound holds significant promise for the development of novel therapeutics derived from Traditional Chinese Medicine, bridging the gap between ancient wisdom and modern science.
References
- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
An In-depth Technical Guide to 3,4,5-Trimethoxycinnamic Acid: From Discovery to Synthetic Pathways and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trimethoxycinnamic acid (TMCA), a naturally occurring phenylpropanoid, has garnered significant attention in the scientific community for its diverse pharmacological activities. Historically rooted in traditional medicine, this compound is a key constituent of plants such as Polygala tenuifolia and has been utilized for its sedative and anticonvulsant properties. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of TMCA. It details established experimental protocols for its synthesis and isolation, and presents its known biological signaling pathways through structured data and visualizations. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating a deeper understanding and further exploration of the therapeutic potential of this compound.
Discovery and History
The journey of this compound is deeply intertwined with the history of traditional medicine and the phytochemical exploration of medicinal plants. For centuries, the roots of Polygala tenuifolia Willd. (Polygalaceae) have been a staple in traditional Chinese medicine, revered for their therapeutic effects on neurological conditions such as insomnia, epilepsy, and anxiety.[1][2]
While the use of Polygala tenuifolia dates back thousands of years, the isolation and characterization of its active constituents, including this compound, is a more recent scientific endeavor.[3][4] Phytochemical investigations in the 20th century led to the identification of a rich array of secondary metabolites within this plant, including saponins, xanthones, and phenylpropanoids.[5][6] this compound was identified as a significant bioactive component and a metabolite of other complex natural products found in the plant.[1][2]
Beyond Polygala tenuifolia, TMCA has also been isolated from various species of the Piper genus.[7] Its presence in multiple botanicals with traditional medicinal uses underscores its potential as a pharmacologically active agent. The historical use of these plants provided the foundational knowledge that prompted modern scientific investigation into the properties and mechanisms of action of this compound, paving the way for its study in contemporary drug discovery.
Physicochemical and Spectroscopic Data
This compound is a crystalline solid with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol .[7] Its structure features a cinnamic acid backbone with three methoxy groups substituted at the 3, 4, and 5 positions of the phenyl ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₅ | [7] |
| Molecular Weight | 238.24 g/mol | [7] |
| CAS Number | 90-50-6 | [8] |
| Melting Point | 125-127 °C | [8] |
| Appearance | White to off-white crystalline solid | [9] |
| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid | [7] |
The structural elucidation and confirmation of this compound are primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference(s) |
| ¹H | 3.87 (s, 9H), 6.34 (d, 1H, J=15.5 Hz), 6.72 (s, 2H), 7.54 (d, 1H, J=15.5 Hz) | s, d | CDCl₃ | [10] |
| ¹³C | 56.1, 61.1, 104.7, 120.2, 130.6, 139.3, 140.9, 153.4, 165.9 | - | CDCl₃ | [10] |
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been established, with the Knoevenagel condensation and the Wittig reaction being the most common.
This method involves the reaction of 3,4,5-trimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst. A green chemistry approach to this synthesis has been developed, avoiding the use of harsh solvents and reagents.[11]
Experimental Protocol:
-
Combine 3,4,5-trimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium bicarbonate (0.4 eq) in a reaction vessel.[11]
-
Add a minimal amount of ethyl acetate to the solid mixture.[11]
-
Heat the mixture in an oil bath at 140°C with stirring. The reaction will become vigorous as gas evolves and the ethyl acetate boils.[11]
-
After the initial vigorous reaction subsides, continue heating for approximately 2-3 hours.[11]
-
Cool the reaction mixture to room temperature and dissolve the resulting solid in a saturated sodium bicarbonate solution.[11]
-
Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde.[11]
-
Acidify the aqueous layer to a pH of 2 with 6M HCl to precipitate the this compound.[11]
-
Filter the precipitate, wash with water, and recrystallize from a water:ethanol mixture (4:1) to yield pure, off-white crystals of this compound.[11]
The Wittig reaction provides an alternative route to this compound, starting from 3,4,5-trimethoxybenzaldehyde and a phosphorus ylide.[10]
Experimental Protocol:
-
Prepare the Wittig salt by reacting triphenylphosphine with ethyl 2-bromoacetate in toluene.[10]
-
Generate the phosphorus ylide by treating the Wittig salt with a strong base such as potassium hydroxide in dimethyl sulfoxide (DMSO).[10]
-
Add 3,4,5-trimethoxybenzaldehyde to the ylide solution and stir at room temperature.[10]
-
The reaction mixture is then worked up, typically involving extraction and purification by column chromatography, to yield ethyl 3,4,5-trimethoxycinnamate.
-
Hydrolyze the resulting ester using a base such as sodium hydroxide, followed by acidification, to afford this compound.[12]
Isolation from Natural Sources
The primary natural source of this compound is the root of Polygala tenuifolia. The isolation process typically involves solvent extraction followed by chromatographic separation.[5]
Experimental Protocol:
-
Dry and pulverize the roots of Polygala tenuifolia.
-
Extract the powdered plant material with 70% methanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.[5]
-
Combine the methanolic extracts and concentrate them under reduced pressure to yield a crude extract.
-
Subject the crude extract to repeated column chromatography on silica gel and Sephadex LH-20.[5]
-
Elute the columns with a gradient of solvents, such as chloroform-methanol or hexane-ethyl acetate, to separate the various components.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine those containing this compound.
-
Further purify the combined fractions by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[5]
Biological Signaling Pathways
This compound exerts its biological effects through modulation of key neurotransmitter receptor systems, primarily the GABAergic and serotonergic systems.
GABAergic System Modulation
TMCA has been shown to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] This interaction enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, which results in a decrease in neuronal excitability. This mechanism is believed to underlie the sedative and anticonvulsant properties of TMCA.
Serotonergic System Interaction
TMCA and its derivatives have also been found to interact with the serotonin system, specifically the 5-HT1A receptor.[13] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that leads to neuronal inhibition. This is achieved through the inhibition of adenylyl cyclase and the modulation of ion channel activity, including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.
Conclusion
This compound stands as a compelling natural product with a rich history and significant therapeutic potential. Its well-established presence in traditional medicinal plants, coupled with a growing body of scientific evidence elucidating its mechanisms of action, makes it a prime candidate for further investigation in the fields of neuroscience and pharmacology. The detailed synthetic and isolation protocols provided in this guide offer a practical framework for researchers to access and study this molecule. Furthermore, the elucidation of its interactions with the GABAergic and serotonergic systems provides a clear basis for its observed sedative, anticonvulsant, and anxiolytic effects. As the demand for novel therapeutics for neurological and psychiatric disorders continues to grow, this compound and its derivatives represent a promising avenue for the development of new and effective treatments. This technical guide serves to consolidate the current knowledge and encourage continued exploration into the multifaceted nature of this intriguing compound.
References
- 1. 5-HT1A receptor-mediated inhibition of N-type calcium current in acutely isolated ventromedial hypothalamic neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the GABA Receptor [web.williams.edu]
- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Old Phytochemicals versus Two Newly Researched Plant-Derived Compounds: Potential for Brain and Other Relevant Ailments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Unveiling the phytochemical profile and antioxidant activity of roots from six <i>Polygala</i> species - Arabian Journal of Chemistry [arabjchem.org]
- 7. This compound | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - Fischer synthesis of methyl 3,4,5-trimethoxycinnamate - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis of 3,4,5-Trimethoxycinnamic Acid via Green Knoevenagel Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) is a valuable intermediate in medicinal chemistry, serving as a precursor for a wide range of biologically active derivatives.[1] The Knoevenagel condensation is a classical and effective method for carbon-carbon bond formation, providing a direct route to α,β-unsaturated acids like TMCA from an aromatic aldehyde and an active methylene compound.[2][3] This application note details a green, efficient protocol for the synthesis of this compound from 3,4,5-trimethoxybenzaldehyde and malonic acid, utilizing a benign inorganic salt as a catalyst, which avoids the use of hazardous reagents like pyridine.[2][4]
Reaction Scheme
The synthesis proceeds via the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with malonic acid, followed by decarboxylation.
Reaction: 3,4,5-trimethoxybenzaldehyde reacts with malonic acid to yield this compound.
Data Presentation
Table 1: Comparison of Knoevenagel Condensation Conditions
This table summarizes the results from various reaction conditions for the synthesis of this compound. The optimized protocol using ammonium bicarbonate provides the highest yield.
| Entry | Benzaldehyde:Malonic Acid:Catalyst Ratio | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| I | 1 : 1.2 : 0.4 | Ammonium Bicarbonate | Ethyl Acetate (minimal) | 140 | 2 | 73 | [4] |
| II | 1 : 1.2 : 0.4 | Ammonium Bicarbonate | Ethyl Acetate (minimal) | 90 | 3 | 57 | [4] |
| III | 1 : 1.2 : 0.4 | Ammonium Chloride | Ethyl Acetate (minimal) | 140 | 2 | 47 | [4] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₅ | [5] |
| Molecular Weight | 238.24 g/mol | [4][5][6] |
| Appearance | Pure white crystalline needles | [4] |
| Melting Point | 126 - 128 °C | [6] |
| TLC Rf Value | 0.57 (Toluene:Acetic Acid:Ethanol, 5:1:1) | [4] |
| ¹H NMR (600 MHz, H₂O) | δ (ppm): 7.22, 6.80, 6.39, 3.84, 3.76 | [6] |
| ¹³C NMR (Solvent: CDCl₃) | δ (ppm): 172.0 (C=O), 153.5 (C-O), 145.0 (C=C), 130.0 (C-Ar), 116.0 (C=C), 105.5 (C-Ar), 61.0 (OCH₃), 56.2 (OCH₃) | [5][7] |
Experimental Protocols
This protocol is based on a high-yield, green chemistry approach for the Knoevenagel condensation.[4]
Materials and Reagents:
-
3,4,5-Trimethoxybenzaldehyde (MW: 196.20 g/mol )
-
Malonic Acid (MW: 104.06 g/mol )
-
Ammonium Bicarbonate (MW: 79.06 g/mol )
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)
-
6M Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Deionized Water
-
TLC plates (Silica gel)
Equipment:
-
Large test tube (e.g., 150mm x 25mm) or round-bottom flask
-
Oil bath with heating and stirring capabilities
-
Magnetic stirrer and stir bar (if using flask)
-
Filtration apparatus (Büchner funnel, filter flask)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
In a large test tube, combine 3,4,5-trimethoxybenzaldehyde (e.g., 4.06 g, 20.7 mmol), malonic acid (2.58 g, 24.8 mmol, 1.2 equiv), and ammonium bicarbonate (0.66 g, 8.3 mmol, 0.4 equiv).[4]
-
Add a minimal amount of ethyl acetate (approx. 10 mL) to the solids.[4]
-
Suspend the test tube in an oil bath preheated to 140°C.[4]
-
-
Reaction Execution:
-
The reaction will become vigorous, with the evolution of gas (CO₂ and NH₃) and boiling of the ethyl acetate.[4]
-
Continue heating for approximately 2 hours. The mixture will become a viscous, golden-yellow semi-solid as the reaction progresses and the solvent boils off.[4] The reaction is complete when gas evolution ceases.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Add saturated sodium bicarbonate solution to the test tube to dissolve the solid mass. This may require some time and agitation.
-
Transfer the resulting aqueous solution to a beaker or flask. Wash the solution several times with small portions of ethyl acetate to remove unreacted aldehyde and impurities. Continue washing until both the aqueous and organic layers are clear.[4]
-
-
Precipitation:
-
Cool the aqueous solution in an ice bath.
-
Slowly add 6M HCl while stirring until the solution reaches a pH of 2.[4]
-
An off-white precipitate of this compound will form.
-
-
Purification (Recrystallization):
-
Collect the crude product by vacuum filtration and wash the solid with cold water.[4]
-
To achieve high purity, dissolve the precipitate in saturated sodium bicarbonate solution again, wash with ethyl acetate, and re-precipitate with 6M HCl.[4]
-
Perform a final recrystallization of the filtered solid from a 4:1 water:ethanol mixture.[4]
-
Collect the resulting pure white crystalline needles by vacuum filtration and allow them to air dry completely.
-
Mandatory Visualizations
References
- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Green Synthesis of 3,4,5-Trimethoxycinnamic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 3,4,5-Trimethoxycinnamic acid, a significant intermediate in the pharmaceutical and organic synthesis sectors.[1] The presented methods focus on environmentally benign approaches, minimizing the use of hazardous solvents and reagents, and improving energy efficiency.
Introduction
This compound is a derivative of cinnamic acid with important applications in the synthesis of pharmaceuticals, such as the vasodilator cinepazide.[1] Traditional synthesis methods often rely on harsh reagents and organic solvents, leading to environmental concerns.[1] Green chemistry principles offer a sustainable alternative by focusing on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. This document outlines three primary green synthesis strategies for this compound: a Knoevenagel condensation using a benign inorganic salt, a water-based Knoevenagel condensation, and a rapid microwave-assisted synthesis.
Comparative Data of Green Synthesis Methods
The following table summarizes the key quantitative data from the described green synthesis protocols for this compound, allowing for easy comparison of their efficiency and conditions.
| Parameter | Method 1: Ammonium Bicarbonate Catalyzed Knoevenagel Condensation | Method 2: Aqueous Knoevenagel Condensation | Method 3: Microwave-Assisted Knoevenagel Condensation (for an isomer) |
| Starting Aldehyde | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde | Asaronaldehyde (2,4,5-Trimethoxybenzaldehyde) |
| Reagents | Malonic acid, Ammonium bicarbonate | Succinic acid, Ethanolamine | Malonic acid, Piperidine-Acetic Acid |
| Solvent | Ethyl Acetate (minimal) | Water | None (solvent-free) |
| Temperature | 140°C (oil bath)[2] | 100°C[1] | N/A (Microwave Irradiation) |
| Reaction Time | Not specified, vigorous reaction settles in minutes[2] | 8 hours[1] | 4 minutes[3] |
| Yield | 73%[2] | 65%[1] | 87%[3] |
Experimental Protocols
Method 1: Green Knoevenagel Condensation with Ammonium Bicarbonate
This protocol is based on a solvent-minimized, solid-phase reaction that avoids the use of hazardous bases like pyridine and piperidine.[2]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Malonic acid
-
Ammonium bicarbonate
-
Ethyl acetate (EtOAc)
-
6M Hydrochloric acid (HCl)
-
Ethanol (EtOH)
-
Water
Equipment:
-
Large test tube (e.g., 150mm x 25mm)
-
Oil bath
-
Magnetic stirrer and stir bar (optional)
-
Filtration apparatus
-
Beakers
-
pH indicator paper
Procedure:
-
In a large test tube, combine 3,4,5-trimethoxybenzaldehyde (e.g., 4.06 g, 20.7 mmol), malonic acid (1.2 equivalents, e.g., 2.58 g), and ammonium bicarbonate (0.4 equivalents, e.g., 0.66 g).[2]
-
Add a minimal amount of ethyl acetate (e.g., 10 ml) to the solid mixture.[2]
-
Suspend the test tube in a preheated oil bath at 140°C.[2]
-
The reaction will become vigorous with gas evolution and boiling of the solvent. This will subside after a few minutes.[2]
-
After the reaction is complete (monitor by TLC, if desired), allow the mixture to cool to room temperature.
-
Dissolve the reaction mixture in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution several times with small quantities of ethyl acetate until both phases are transparent.[2]
-
Acidify the aqueous solution to a pH of 2 using 6M HCl to precipitate the crude product.[2]
-
Filter the off-white precipitate and wash it with water.[2]
-
Recrystallize the product from a 4:1 water:ethanol mixture to obtain pure this compound as white crystals.[2]
Method 2: Knoevenagel Condensation in an Aqueous System
This method utilizes water as a green solvent, significantly reducing the environmental impact of the synthesis.[1]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Succinic acid
-
Ethanolamine
-
Water
Equipment:
-
100 mL single-neck flask
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Filtration apparatus
-
Beakers
Procedure:
-
In a 100 mL single-neck flask, weigh 3,4,5-trimethoxybenzaldehyde (e.g., 3.92 g, 20 mmol), succinic acid (2 equivalents, e.g., 4.16 g, 40 mmol), and ethanolamine (1 equivalent, e.g., 1.22 g, 20 mmol).[1]
-
Add 5 mL of water to the flask.[1]
-
Heat the mixture to 100°C and allow it to react for 8 hours.[1]
-
After the reaction is complete, stop heating and let the mixture cool to room temperature.
-
Let the mixture stand overnight to allow for the precipitation of the solid product.[1]
-
Add a small amount of water to the system, stir well, and then filter the solid.[1]
-
Wash the filter cake with a small amount of water and dry to obtain a grayish-white solid of this compound.[1]
Method 3: Microwave-Assisted Knoevenagel Condensation
This protocol, demonstrated for a structural isomer, highlights the potential for extremely rapid, solvent-free synthesis using microwave irradiation, a key green chemistry technique for energy efficiency.[3][4][5]
Materials:
-
2,4,5-Trimethoxybenzaldehyde (Asaronaldehyde)
-
Malonic acid
-
Piperidine
-
Acetic acid (AcOH)
Equipment:
-
Microwave reactor
-
Reaction vessel suitable for microwave synthesis
Procedure:
-
In a microwave reaction vessel, combine asaronaldehyde, malonic acid, and a catalytic amount of piperidine and acetic acid.[3]
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture for 4 minutes.[3]
-
After the reaction, allow the vessel to cool.
-
The product, 2,4,5-trimethoxycinnamic acid, can be purified by appropriate workup and recrystallization.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the described green synthesis methods.
Caption: Workflow for the green Knoevenagel condensation using ammonium bicarbonate.
References
- 1. Page loading... [guidechem.com]
- 2. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for 3,4,5-Trimethoxycinnamic Acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) is a derivative of cinnamic acid found in various plant species. It and its analogs have garnered significant interest in the scientific community for their diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties. These compounds have been shown to modulate key cellular signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound and its derivatives in common cell-based assays to investigate their therapeutic potential.
Mechanism of Action
Derivatives of this compound have been reported to exert their cytotoxic effects through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.[1] Key signaling pathways implicated in these processes include the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways.[1] The MAPK pathway, which includes ERK, JNK, and p38, is a critical regulator of cell proliferation and apoptosis.[1] The tumor suppressor protein p53 plays a pivotal role in initiating apoptosis and cell cycle arrest in response to cellular stress.[1] Studies have shown that some cinnamic acid derivatives can increase the expression of p53.[1]
Data Presentation: Cytotoxic Activity of this compound Derivatives
While specific IC50 values for the parent compound, this compound, are not widely available in the public domain, numerous studies have reported the cytotoxic activities of its ester and amide derivatives across a range of cancer cell lines. This data provides a valuable reference for the potential efficacy of this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |
| Synthetic this compound ester (S1) | Human Breast Cancer (MDA-MB-231) | 46.7[1] |
| Synthetic this compound ester (S8) | Human Lung Carcinoma (A549) | 36.7[1][2] |
| Human Hepatocellular Carcinoma (Hep 3B) | 23.2[1][2] | |
| Human Colon Adenocarcinoma (HT-29) | 23.8[1][2] | |
| Human Breast Cancer (MCF-7) | 6.4[1][2] | |
| Synthetic this compound amide (S19) | Human Histiocytic Lymphoma (U-937) | 9.7[2] |
| Human Cervical Adenocarcinoma (HeLa) | 38.9[2] | |
| Synthetic this compound amide (S20) | Human Histiocytic Lymphoma (U-937) | 1.8[2] |
| Human Cervical Adenocarcinoma (HeLa) | 2.1[2] | |
| Dihydroartemisinin-TMCA ester (S5) | Human Prostate Cancer (PC-3) | 17.22[2] |
| Human Gastric Cancer (SGC-7901) | 11.82[2] | |
| Human Lung Carcinoma (A549) | 0.50[2] | |
| Human Breast Cancer (MDA-MB-435s) | 5.33[2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a selected cell line and to calculate its half-maximal inhibitory concentration (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound
-
Selected cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from the readings of all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Principle: Propidium iodide (PI) is a fluorescent molecule that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them with a flow cytometer, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide/RNase Staining Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of Propidium Iodide/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the MAPK and p53 signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Materials:
-
This compound
-
Selected cell line
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and treat with this compound at various concentrations and time points.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the bands to quantify the protein levels. Normalize the levels of target proteins to a loading control (e.g., β-actin).
Signaling Pathway Diagram
References
Application Notes and Protocols for the In Vivo Administration of 3,4,5-Trimethoxycinnamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) is a derivative of cinnamic acid and a key active metabolite isolated from the root of Polygala tenuifolia (Yuan Zhi), a plant used in traditional medicine for its sedative and cognitive-enhancing properties.[1][2][3] Structurally, TMCA is a phenylpropanoid characterized by three methoxy groups on the benzene ring.[2][4] Preclinical studies have revealed a range of pharmacological activities for TMCA and its derivatives, including sedative, anticonvulsant, anti-stress, anxiolytic, antitumor, and antiviral effects.[1][2][3][5] Its therapeutic potential is linked to its interaction with the central nervous system, particularly as a GABAA/BZ receptor agonist and its ability to suppress norepinephrine content.[2][6][7]
Given its promising biological profile and reports of rapid oral absorption and high bioavailability in rats, TMCA is a compound of significant interest for in vivo investigation.[8] Proper preparation and formulation are critical for ensuring accurate dosing, maximizing bioavailability, and obtaining reliable and reproducible results in animal studies. These application notes provide detailed protocols for preparing TMCA for common routes of administration in preclinical research.
Physicochemical Properties of this compound
A clear understanding of TMCA's physicochemical properties is essential for selecting an appropriate vehicle and preparation method. Key data is summarized in the table below. The compound's low predicted aqueous solubility necessitates the use of suspension or solubilization strategies for in vivo administration.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | [4] |
| Molecular Weight | 238.24 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 126 - 128 °C | [4] |
| Water Solubility (Predicted) | 0.21 g/L | [9] |
| Solubility in Solvents | The solubility of TMCA is positively correlated with temperature in various industrial solvents.[10] It may also be soluble in DMSO.[11] | [10][11] |
| LogP | 1.66 - 2.24 | [9] |
Experimental Protocols: Formulation Preparation
The choice of vehicle and formulation depends on the intended route of administration (e.g., oral, intraperitoneal) and the specific requirements of the experimental design. Below are two common protocols for preparing TMCA for in vivo studies.
Oral gavage is a frequent administration route for TMCA due to its reported oral bioavailability.[8] A suspension is often preferred for water-insoluble compounds. Carboxymethyl cellulose (CMC) is a widely used suspending agent that increases viscosity and prevents the rapid settling of particles.
Materials:
-
This compound (TMCA) powder
-
Sodium carboxymethyl cellulose (CMC-Na)
-
Sterile water for injection
-
Analytical balance
-
Mortar and pestle
-
Glass beaker or conical tube
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation (0.5% w/v CMC-Na):
-
Weigh the required amount of CMC-Na powder (e.g., 50 mg for 10 mL of vehicle).
-
Heat a small portion (approx. one-third of the final volume) of sterile water to about 60-70°C.
-
Slowly add the CMC-Na powder to the warm water while stirring vigorously to ensure proper dispersion and avoid clumping.
-
Add the remaining volume of cold sterile water and continue to stir until a clear, viscous solution is formed.
-
Allow the vehicle to cool to room temperature before use.
-
-
Suspension Preparation (Example: 5 mg/mL):
-
Calculate: Determine the total amount of TMCA needed based on the desired concentration and final volume. For a 10 mL batch at 5 mg/mL, 50 mg of TMCA is required.[7]
-
Weigh: Accurately weigh the calculated amount of TMCA powder.
-
Triturate (Optional but Recommended): Gently grind the TMCA powder in a mortar and pestle to ensure a fine, uniform particle size. This improves the stability of the suspension.
-
Create a Paste: Transfer the TMCA powder to a beaker. Add a small volume of the prepared 0.5% CMC-Na vehicle and mix thoroughly with a spatula to form a smooth, homogenous paste, ensuring no dry clumps remain.
-
Dilute to Final Volume: While continuously stirring with a magnetic stirrer, gradually add the remaining 0.5% CMC-Na vehicle to the paste until the final desired volume is achieved.
-
Store: Store the suspension in a properly labeled container. Before each administration, vortex or stir the suspension thoroughly to ensure a uniform distribution of the compound.
-
For parenteral routes, a clear, solubilized formulation is often necessary to avoid precipitation and ensure safe administration. This typically involves using a co-solvent system.
Materials:
-
This compound (TMCA) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Formulation Composition: A common co-solvent system for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[11] A typical ratio is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Solubilization (Example: 1 mg/mL):
-
Calculate: Determine the required amount of TMCA. For a 1 mL final volume at 1 mg/mL, 1 mg of TMCA is needed.
-
Dissolve in DMSO: Weigh the TMCA powder and place it in a sterile tube. Add the required volume of DMSO (for 1 mL final volume, add 100 µL of DMSO). Vortex or sonicate until the TMCA is completely dissolved, forming a clear stock solution.
-
Add PEG300: To the DMSO stock solution, add the required volume of PEG300 (400 µL for a 1 mL final volume). Mix thoroughly until the solution is clear.
-
Add Tween 80: Add the required volume of Tween 80 (50 µL for a 1 mL final volume). Mix again until the solution is homogenous.
-
Add Saline: Finally, add the required volume of sterile saline (450 µL for a 1 mL final volume) and mix to obtain the final formulation. Ensure the solution remains clear. If precipitation occurs, the formulation may need to be adjusted or a lower concentration used.
-
Administer: This formulation should be prepared fresh and administered promptly.
-
Visualized Workflows and Signaling Pathways
The following diagram outlines the general workflow for preparing TMCA for in vivo administration, from initial calculation to final formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Showing Compound this compound (FDB023019) - FooDB [foodb.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. trans-2,3,4-Trimethoxycinnamic acid | Plants | 33130-03-9 | Invivochem [invivochem.com]
Application Notes and Protocols for the Quantification of 3,4,5-Trimethoxycinnamic Acid in Plant Extracts
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) and its derivatives are naturally occurring phenolic compounds found in various medicinal plants.[1] These compounds exhibit a range of biological activities, making their accurate quantification in plant extracts crucial for quality control, standardization of herbal products, and pharmacological research.[2] This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Quantification
The general workflow for the quantification of this compound in plant extracts involves several key stages, from sample preparation to data analysis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,4,5-Trimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring phenolic compound found in various medicinal plants.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals and exhibits a range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[2][3][4] As interest in the therapeutic potential of TMCA and its derivatives grows, robust and reliable analytical methods for its quantification in various matrices are crucial for quality control, pharmacokinetic studies, and drug development.
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for the determination of TMCA in bulk materials and complex matrices such as plant extracts.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Acetic acid (glacial, analytical grade)
-
Sample Matrix (e.g., bulk powder, plant extract)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 2% acetic acid |
| Mobile Phase B | 20% Mobile Phase A in 80% Acetonitrile |
| Gradient Elution | A time-based linear gradient can be optimized. A good starting point is a gradient from a higher proportion of mobile phase A to a higher proportion of mobile phase B to ensure elution of the analyte with good peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (for Plant Extracts)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet solid particles.
-
Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the solvent from the supernatant to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase composition.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5] Key validation parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999[6][7] |
| Accuracy (% Recovery) | 80-120%[6] |
| Precision (% RSD) | ≤ 2.6%[6] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Results and Discussion
The described HPLC method provides excellent separation and quantification of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile ensures a good peak shape and resolution from other components in the sample matrix. The detection wavelength of 280 nm is suitable for phenolic compounds, providing good sensitivity.[6]
Visualizations
Caption: HPLC Method Development Workflow for this compound Analysis.
Caption: BDNF/TrkB Signaling Pathway potentially modulated by TMCA derivatives.[2]
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The method is demonstrated to be simple, rapid, and reliable for the quantification of TMCA in various samples. The provided workflow and validation parameters can be adapted by researchers in academic and industrial settings for their specific analytical needs. The potential modulation of the BDNF/TrkB signaling pathway by TMCA derivatives highlights the importance of accurate analytical methods in furthering pharmacological research.[2]
References
- 1. This compound | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research progress in the biological activities of this compound (TMCA) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. keypublishing.org [keypublishing.org]
Application Notes and Protocols for Evaluating the Antioxidant Activity of 3,4,5-Trimethoxycinnamic Acid using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for assessing the antioxidant potential of 3,4,5-Trimethoxycinnamic acid (TMCA) using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.
Introduction to this compound and Antioxidant Activity
This compound is a derivative of cinnamic acid, a compound widely found in the plant kingdom.[1] Cinnamic acid and its derivatives are recognized for a variety of biological activities, including antioxidant properties.[2] The antioxidant capacity of these molecules is generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, which are implicated in the pathophysiology of numerous diseases. The methoxy groups on the phenyl ring of TMCA are thought to influence its antioxidant activity.[1] While TMCA itself has been studied for various pharmacological effects, detailed protocols and specific antioxidant capacity values from DPPH and ABTS assays are not extensively reported in publicly available literature.[3][4] This document provides standardized protocols to enable researchers to conduct these assays for TMCA and similar compounds.
Principle of the Assays
DPPH Radical Scavenging Assay
The DPPH assay is a rapid and straightforward method to evaluate the radical scavenging activity of antioxidants.[5] DPPH is a stable free radical with a deep violet color in solution, exhibiting a maximum absorbance at approximately 517 nm.[5] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form (DPPH-H), resulting in a color change from violet to yellow.[5] The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with a maximum absorbance at approximately 734 nm.[6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance, reflects the antioxidant's radical scavenging capacity.[6]
Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Ferulic acid | 9.9 | Not Reported | [6] |
| Syringic acid | 9.8 | Not Reported | [6] |
| Caffeic acid | 5.9 | Not Reported | [6] |
| Ascorbic Acid (Standard) | 43.2 | Not Reported | [6] |
| Trolox (Standard) | 6.3 | Not Reported | [6] |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Materials and Reagents:
-
This compound (TMCA)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), analytical grade
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution (0.1 mM):
-
Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Store the solution in an amber bottle or wrapped in aluminum foil to protect it from light. Prepare this solution fresh daily.[5]
-
-
Preparation of Test Compound (TMCA) Stock Solution:
-
Prepare a stock solution of TMCA (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Preparation of Positive Control:
-
Prepare a stock solution and serial dilutions of ascorbic acid or Trolox in methanol, similar to the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of the TMCA solutions, positive control solutions, or methanol (as a blank) to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[5]
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (DPPH solution with methanol).
-
A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
-
-
Determination of IC50 Value:
-
Plot the percentage of inhibition against the corresponding concentrations of TMCA.
-
The IC50 value is the concentration of TMCA that causes 50% inhibition of the DPPH radical and can be determined from the graph by interpolation.
-
ABTS Radical Cation Decolorization Assay Protocol
Materials and Reagents:
-
This compound (TMCA)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Methanol (or Ethanol), analytical grade
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]
-
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
-
Preparation of Test Compound (TMCA) Stock Solution:
-
Prepare a stock solution of TMCA (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
-
Preparation of Positive Control:
-
Prepare a stock solution and serial dilutions of Trolox in methanol, similar to the test compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the various concentrations of the TMCA solutions, positive control solutions, or methanol (as a blank) to different wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Shake the plate gently and incubate in the dark at room temperature for 7 minutes.[7]
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (ABTS•+ solution with methanol).
-
A_sample is the absorbance of the ABTS•+ solution with the test compound or positive control.
-
-
-
Determination of IC50 Value:
-
Plot the percentage of inhibition against the corresponding concentrations of TMCA.
-
The IC50 value is the concentration of TMCA that causes 50% inhibition of the ABTS•+ radical and can be determined from the graph by interpolation.
-
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application of 3,4,5-Trimethoxycinnamic Acid in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring phenolic compound and an active metabolite from the root of Polygala tenuifolia.[1] Traditionally used in medicine, TMCA and its derivatives have garnered significant interest in modern drug discovery due to their diverse pharmacological activities, including antitumor, antiviral, antimicrobial, anti-inflammatory, and central nervous system effects.[1][2] The structural scaffold of TMCA, particularly its carboxyl group, offers a versatile platform for modification, making it an attractive candidate for various applications in advanced drug delivery systems.[1] This document provides detailed application notes and experimental protocols for utilizing TMCA in the formulation of drug delivery systems, focusing on its incorporation into nanoparticles and its potential as a linker molecule.
Application Notes
TMCA in Nanoparticle Formulations for Cancer Therapy
TMCA and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] Encapsulating these compounds within nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can enhance their therapeutic efficacy. Nanoparticle delivery offers several advantages, including improved solubility of hydrophobic drugs, prolonged circulation time, and the potential for targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.
TMCA can be either encapsulated as the primary active pharmaceutical ingredient (API) or used as a functional component of the nanoparticle itself, leveraging its inherent biological activities.
TMCA as a Linker in Drug Conjugates
The carboxylic acid group of TMCA can be readily modified to form ester or amide bonds, making it a suitable linker for conjugating drugs to targeting moieties or carrier molecules.[1] The design of the linker is a critical aspect of drug conjugate development, influencing the stability of the conjugate in circulation and the release of the payload at the target site. TMCA's structure can be incorporated into linkers to potentially modulate properties such as hydrophilicity and susceptibility to enzymatic cleavage.
TMCA in Hydrogel-Based Drug Delivery
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water, making them excellent candidates for controlled drug release. While specific protocols for TMCA-based hydrogels are not widely documented, the principles of incorporating phenolic acids into hydrogel matrices can be applied. TMCA could be physically entrapped within the hydrogel or chemically cross-linked to the polymer backbone. Such formulations could be beneficial for localized and sustained drug delivery, for example, in topical applications for osteoarthritis treatment.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of various synthetic derivatives of this compound against several human cancer cell lines, as reported in the literature. This data highlights the potential of the TMCA scaffold in developing potent anticancer agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Ester S1 | MDA-MB-231 (Breast) | 46.7 | [1] |
| Ester S5 | PC-3 (Prostate) | 17.22 | [1] |
| SGC-7901 (Gastric) | 11.82 | [1] | |
| A549 (Lung) | 0.50 | [1] | |
| MDA-MB-435s (Melanoma) | 5.33 | [1] | |
| Ester S8 | A549 (Lung) | 36.7 | [1] |
| Hep 3B (Liver) | 23.2 | [1] | |
| HT-29 (Colon) | 23.8 | [1] | |
| MCF-7 (Breast) | 6.4 | [1] | |
| Ester S9 | PC-3 (Prostate) | 80 | [1] |
| Hela (Cervical) | 64 | [1] | |
| A549 (Lung) | 172 | [1] | |
| BEL7404 (Liver) | 212 | [1] | |
| Amide S14 | A549 (Lung) | 0.08 | [1] |
| HCT-116 (Colon) | 0.09 | [1] | |
| PC-3 (Prostate) | 0.12 | [1] | |
| K562 (Leukemia) | 0.11 | [1] | |
| Amide S19 | U-937 (Leukemia) | 9.7 | [1] |
| HeLa (Cervical) | 38.9 | [1] | |
| Amide S20 | U-937 (Leukemia) | 1.8 | [1] |
| HeLa (Cervical) | 2.1 | [1] |
Signaling Pathways
TMCA and its derivatives have been shown to modulate several key signaling pathways implicated in cell survival, proliferation, and neurological functions.
Caption: BDNF/TrkB-ERK/PI3K-CREB signaling pathway.
Caption: Simplified GABAergic signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the development and evaluation of a TMCA-based nanoparticle drug delivery system.
References
Application Notes and Protocols: 3,4,5-Trimethoxycinnamic Acid as a Versatile Building Block for Novel Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) is a naturally occurring phenolic compound and a derivative of cinnamic acid. It is recognized as an important metabolite from the root of Polygala tenuifolia Wild., a plant used in traditional Chinese medicine.[1] TMCA serves as a privileged scaffold in medicinal chemistry due to its versatile chemical structure, which allows for the synthesis of a wide array of derivatives with diverse and potent biological activities.[1][2] The core structure of TMCA, featuring a trimethoxyphenyl ring and a reactive carboxylic acid group, provides an excellent starting point for the development of novel therapeutic agents.[1][3] This document provides an overview of the applications of TMCA as a building block, detailed protocols for the synthesis of its derivatives, and a summary of their biological activities.
The primary point of modification on the TMCA molecule is the carboxyl group, which can be readily converted into esters and amides through various coupling reactions.[1] These modifications have led to the discovery of compounds with a broad spectrum of pharmacological effects, including antitumor, antiviral, anti-inflammatory, antimicrobial, and central nervous system (CNS) activities.[1][2]
Key Applications of this compound Derivatives
Derivatives of TMCA have shown significant promise in several therapeutic areas:
-
Antitumor Agents: TMCA esters and amides have demonstrated cytotoxicity against various cancer cell lines.[1] For instance, certain ester derivatives have shown moderate activity against human breast cancer cells (MDA-MB231)[1]. Amide derivatives have been shown to induce cell cycle arrest in the G2-M phase in HeLa and IMR-32 cells.[1]
-
Central Nervous System (CNS) Agents: TMCA itself exhibits anticonvulsant and sedative properties, acting as a GABAA/BZ receptor agonist.[1] Synthetic derivatives, particularly amides, have been investigated as potential antinarcotic agents, showing high binding affinities for serotonergic 5-HT1A receptors.[4][5]
-
Antiviral and Antimicrobial Agents: Various ester and amide derivatives of TMCA have been reported to possess antiviral and antimicrobial properties.[1][2]
-
Anti-inflammatory Agents: The anti-inflammatory potential of TMCA derivatives is another area of active research.[1][2]
-
Cholinesterase Inhibitors: Certain TMCA esters have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting their potential in the management of neurodegenerative diseases like Alzheimer's.[6]
-
Trypanocidal Agents: Piplartine, a naturally occurring TMCA amide, and its synthetic analogs have shown activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[7]
Visualization of Synthetic and Signaling Pathways
To facilitate a deeper understanding of the utility of this compound in developing novel derivatives, the following diagrams illustrate a general synthetic workflow and a key signaling pathway influenced by these compounds.
Caption: General synthetic routes for ester and amide derivatives from this compound.
Caption: Proposed signaling pathway for the anxiolytic effects of certain TMCA derivatives.
Quantitative Data Summary
The following table summarizes the biological activities of selected this compound derivatives from various studies.
| Compound ID | Derivative Type | Target/Assay | Activity (IC50/EC50) | Reference |
| S1 | Ester | Antitumor (MDA-MB231 cells) | IC50: 46.7 µM | [1] |
| S6 | Ester | Antitumor (B16 cells) | IC50: 6.74 µg/mL | [1] |
| S6 | Ester | Antitumor (HCT116 cells) | IC50: 8.31 µg/mL | [1] |
| S8 | Ester | Antitumor (A549 cells) | IC50: 36.7 µM | [1] |
| S8 | Ester | Antitumor (Hep 3B cells) | IC50: 23.2 µM | [1] |
| S8 | Ester | Antitumor (HT-29 cells) | IC50: 23.8 µM | [1] |
| S8 | Ester | Antitumor (MCF-7 cells) | IC50: 6.4 µM | [1] |
| S26 | Amide | Taxol Sensitizer (LCC6MDR cells) | EC50: 210.5 nM | [1] |
| Compound 7 | Ester | Acetylcholinesterase (AChE) Inhibition | IC50: 46.18 µM | [6] |
| Compound 7 | Ester | Butyrylcholinesterase (BChE) Inhibition | IC50: 32.46 µM | [6] |
| Compound 11 | Ester | Trypanocidal (T. cruzi epimastigote) | IC50: 28.21 ± 5.34 µM | [7] |
| Compound 11 | Ester | Trypanocidal (T. cruzi trypomastigote) | IC50: 47.02 ± 8.70 µM | [7] |
| Piplartine | Amide | Trypanocidal (T. cruzi epimastigote) | IC50: 21.0 µM | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of key this compound derivatives are provided below.
Protocol 1: General Procedure for the Synthesis of this compound Amides[4]
This protocol describes a general method for the synthesis of amide derivatives via a coupling reaction.
Materials:
-
This compound
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dry dichloromethane (DCM)
-
Brine solution
-
Water
Procedure:
-
To a stirred solution of this compound (1.0 g, 4.2 mmol) in dry dichloromethane (30 mL), add EDCI (0.97 g, 5.0 mmol), HOBt (0.68 g, 5.0 mmol), and TEA (0.70 mL, 5.0 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the desired amine to the reaction mixture.
-
Continue stirring the resulting mixture at room temperature for 24 hours.
-
After the reaction is complete, wash the mixture with brine (20 mL) and water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure amide derivative.
Protocol 2: General Procedure for the Synthesis of this compound Esters[6]
This protocol outlines a general method for synthesizing ester derivatives from the corresponding acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl2)
-
Desired alcohol
-
Triethylamine (TEA)
-
Dry toluene
-
Ethyl acetate (EtOAc)
Procedure:
-
Suspend this compound (0.5 g, 2.1 mmol) in dry toluene (5 mL) at room temperature.
-
Add thionyl chloride (0.25 mmol) dropwise to the suspension.
-
Stir the reaction mixture under reflux for 1 hour to form the acyl chloride. The crude product is used directly in the next step.
-
To the solution of the acyl chloride in dry toluene (5 mL), add triethylamine (0.25 mmol) and the corresponding substituted alcohol (2.1 mmol) dropwise.
-
Stir the mixture under reflux for 1 hour.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude ester, which can be further purified by column chromatography or recrystallization.
Protocol 3: Knoevenagel Condensation for the Synthesis of this compound[8][9]
This protocol describes a greener synthesis of the parent compound, this compound.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Malonic acid
-
Ammonium bicarbonate
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
6M Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Combine 3,4,5-trimethoxybenzaldehyde (4.06 g, 20.7 mmol), malonic acid (2.58 g, 1.2 equiv), and ammonium bicarbonate (0.66 g, 0.4 equiv) in a large test tube.
-
Add 10 mL of ethyl acetate to the solid mixture.
-
Suspend the test tube in an oil bath preheated to 140°C.
-
Allow the reaction to proceed, which will be accompanied by gas evolution and boiling of the solvent.
-
After the reaction subsides, cool the mixture and dissolve it in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate to remove unreacted aldehyde.
-
Acidify the aqueous solution to a pH of 2 with 6M HCl to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the crude product from a 4:1 water:ethanol mixture to obtain pure this compound.
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. The straightforward modification of its carboxylic acid group into esters and amides allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The diverse pharmacological profiles of its derivatives, including antitumor, CNS, antimicrobial, and anti-inflammatory activities, underscore the importance of TMCA as a key building block in modern drug discovery and development. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the therapeutic potential of novel TMCA derivatives.
References
- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation [mdpi.com]
Application Notes: Evaluating the Cytotoxicity of 3,4,5-Trimethoxycinnamic Acid (TMCA) using the MTT Assay
Introduction
3,4,5-Trimethoxycinnamic acid (TMCA) is a derivative of cinnamic acid found in various natural sources and is recognized as a key active metabolite from the root of Polygala tenuifolia. This compound and its derivatives have garnered significant interest in the scientific community due to their wide range of pharmacological activities. Research has highlighted the potential of TMCA derivatives as antitumor, antiviral, anti-inflammatory, and antimicrobial agents.[1] Furthermore, TMCA has been investigated for its neurological effects, including sedative, anticonvulsant, and anxiolytic properties, potentially acting as a GABAA receptor agonist.[2]
Given the promising antitumor activities of TMCA derivatives, a reliable method to assess their cytotoxic effects on cancer cells is essential for drug development and screening. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and sensitive colorimetric method for evaluating cell viability and proliferation.
Principle of the MTT Assay
The MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. This conversion only occurs in viable cells, making the amount of formazan produced directly proportional to the number of living cells in the culture. The formazan crystals are then solubilized, and the absorbance of the resulting purple solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm. By comparing the absorbance of treated cells to untreated controls, the effect of a compound like TMCA on cell viability can be accurately quantified.
Experimental Protocol for MTT Assay with this compound
This protocol provides a detailed methodology for assessing the cytotoxic effects of this compound (TMCA) on adherent cancer cell lines using the MTT assay.
1. Materials and Reagents
-
Biological Materials:
-
Adherent cancer cell line of choice (e.g., MCF-7, A549, HCT-116)
-
-
Reagents:
-
This compound (TMCA)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solubilization Solution (e.g., DMSO, or 0.04 M HCl in isopropanol)
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
Multichannel pipette
-
Microplate reader (spectrophotometer)
-
Hemocytometer or automated cell counter
-
2. Reagent Preparation
-
TMCA Stock Solution (e.g., 100 mM):
-
Dissolve the required amount of TMCA powder in DMSO to prepare a high-concentration stock solution.
-
Ensure complete dissolution by gentle vortexing.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C, protected from light. Note: The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.
-
Vortex until the MTT is completely dissolved.
-
Filter-sterilize the solution through a 0.22 µm filter into a sterile, light-protected container.
-
Store at 4°C for frequent use or at -20°C for long-term storage, protected from light.
-
3. Experimental Procedure
Step 1: Cell Seeding
-
Culture the selected cell line to about 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 to 10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Step 2: Cell Treatment with TMCA
-
Prepare serial dilutions of the TMCA stock solution in serum-free or complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared TMCA dilutions to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest TMCA concentration well.
-
Untreated Control (Positive Control): Cells treated with fresh culture medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
Step 3: MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well.
-
Wrap the plate in aluminum foil and place it on an orbital shaker for 15-20 minutes at room temperature to ensure complete dissolution of the formazan crystals.
Step 4: Absorbance Measurement
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Use a reference wavelength of 630 nm to subtract background absorbance if necessary.
4. Data Analysis
-
Correct Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
-
Determine IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of TMCA that inhibits cell viability by 50%.
-
Plot a dose-response curve with TMCA concentrations on the x-axis (log scale) and the percentage of cell viability on the y-axis.
-
Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to calculate the precise IC₅₀ value.
-
Data Presentation
The cytotoxic activity of TMCA and its derivatives can be summarized by their IC₅₀ values against various cancer cell lines. While specific data for the parent TMCA compound is limited in readily available literature, numerous studies have reported the IC₅₀ values for its ester and amide derivatives.
Table 1: Cytotoxicity (IC₅₀) of this compound Derivatives in Human Cancer Cell Lines.
| Compound/Derivative | Cell Line | IC₅₀ Value (µM) | Reference |
| Ester Derivative S1 | MDA-MB-231 (Breast) | 46.7 | |
| Ester Derivative S5 | A549 (Lung) | 0.50 | |
| Ester Derivative S5 | SGC-7901 (Gastric) | 11.82 | |
| Ester Derivative S5 | PC-3 (Prostate) | 17.22 | |
| Ester Derivative S8 | MCF-7 (Breast) | 6.4 | |
| Ester Derivative S8 | Hep 3B (Liver) | 23.2 | |
| Ester Derivative S8 | HT-29 (Colon) | 23.8 | |
| Ester Derivative S8 | A549 (Lung) | 36.7 | |
| Amide Derivative S14 | A549 (Lung) | 3.94 | |
| Amide Derivative S14 | MDA-MB-231 (Breast) | 6.07 |
This table presents a selection of reported IC₅₀ values for various synthetic derivatives of TMCA to illustrate the compound's potential as a scaffold for developing antitumor agents.
Mandatory Visualization
Diagram 1: Experimental Workflow for the MTT Assay
Caption: Workflow of the MTT assay for evaluating TMCA cytotoxicity.
Diagram 2: Simplified Apoptosis Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trimethoxycinnamic Acid
Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction.[1][2] The Knoevenagel condensation involves the reaction of 3,4,5-trimethoxybenzaldehyde with an active methylene compound like malonic acid or succinic acid, typically in the presence of a basic catalyst.[1][3] The Perkin reaction uses an aromatic aldehyde (3,4,5-trimethoxybenzaldehyde) and an acid anhydride.[4][5] Other methods like the Wittig reaction have also been reported.[6]
Q2: I'm getting a low yield in my Knoevenagel condensation. What are the likely causes?
A2: Low yields in the Knoevenagel condensation for this compound synthesis can stem from several factors:
-
Catalyst Inactivity: The amine catalyst (e.g., pyridine, piperidine, ethanolamine) may be of poor quality or used in insufficient amounts.[7]
-
Suboptimal Reaction Conditions: The reaction often requires specific temperatures and refluxing for several hours to proceed to completion.[1][7] Ensure the reaction is heated appropriately and for a sufficient duration.
-
Improper pH during Workup: During the precipitation of the product, the pH needs to be carefully adjusted to the acidic range (typically pH 1-2) to ensure complete precipitation of the carboxylic acid.[1]
-
Solvent Choice: The choice of solvent can significantly impact the yield. For instance, using DMF as a solvent has been reported to give a higher yield (91%) compared to water (65%) under specific conditions.[1]
Q3: My product is discolored or contains impurities. How can I improve its purity?
A3: Discoloration, often appearing as a yellow or brownish tint, can be due to side reactions or residual starting materials.[3] Here are some purification strategies:
-
Recrystallization: This is a common and effective method for purifying the crude product. A mixture of water and ethanol (e.g., a 4:1 ratio) has been shown to be effective for recrystallizing this compound.[3]
-
Washing: Washing the crude product with ice water after filtration can help remove water-soluble impurities.[1] Additionally, dissolving the product in a saturated sodium bicarbonate solution and washing with an organic solvent like ethyl acetate can remove organic impurities before re-precipitating the acid with HCl.[3]
-
Fresh Reagents: The starting material, 3,4,5-trimethoxybenzaldehyde, can oxidize over time if exposed to air. Using freshly purified starting materials can prevent the formation of colored impurities.[7]
Q4: What are the key differences in experimental setup between using DMF and water as a solvent in the Knoevenagel condensation?
A4: The choice of solvent necessitates different catalysts and workup procedures. In a DMF system, pyridine is a commonly used catalyst, and the reaction is typically run at around 90°C. The product is precipitated by pouring the reaction mixture into ice water and acidifying with concentrated HCl.[1] In a water-based system, a different base like ethanolamine is used, and the reaction may require a higher temperature (e.g., 100°C). The product may precipitate upon cooling and standing overnight, followed by filtration and washing.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. Monitor reaction progress using TLC.[3] |
| Suboptimal catalyst amount or activity. | Use a fresh, high-purity catalyst and ensure the correct molar ratio is used.[7] | |
| Loss of product during workup. | Ensure complete precipitation by adjusting the pH to 1-2.[1] Use ice-cold water for washing to minimize product dissolution. | |
| Product is a Tar-like Substance | High concentration of reactants or localized overheating. | Ensure adequate stirring to maintain a homogeneous reaction mixture and uniform temperature.[8] Consider using a solvent to aid in heat distribution. |
| Self-condensation of the aldehyde. | This is more common in Perkin reactions at high temperatures. Ensure the reaction temperature does not significantly exceed the recommended range.[7] | |
| Difficulty in Product Purification | Presence of multiple byproducts from side reactions. | Optimize reaction conditions (temperature, catalyst concentration) to favor the desired product.[8] Employ multiple purification steps, such as a combination of washing and recrystallization.[3] |
| Unreacted starting materials. | Use a slight excess of the active methylene compound (e.g., malonic acid) to drive the reaction to completion.[3] |
Quantitative Data on Synthesis Yields
The following table summarizes reported yields for the synthesis of this compound using different methods and conditions.
| Synthesis Method | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Knoevenagel Condensation | 3,4,5-trimethoxybenzaldehyde, Succinic acid | Pyridine/DMF | 90°C, 8 hours | 91% | [1] |
| Knoevenagel Condensation | 3,4,5-trimethoxybenzaldehyde, Succinic acid | Ethanolamine/Water | 100°C, 8 hours | 65% | [1] |
| Green Knoevenagel Condensation | 3,4,5-trimethoxybenzaldehyde, Malonic acid | Ammonium bicarbonate/Ethyl acetate | 140°C, 2 hours | 73% | [3] |
| Wittig Reaction | 3,4,5-trimethoxybenzaldehyde, Wittig salts | KOH/DMSO | Not specified | 52% | [6] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation in DMF
This protocol is adapted from a high-yield synthesis method.[1]
-
Reactant Preparation: In a 100 mL single-neck flask, combine 3.92 g (20 mmol) of 3,4,5-trimethoxybenzaldehyde and 6.24 g (60 mmol) of succinic acid.
-
Solvent and Catalyst Addition: Add 15 mL of N,N-dimethylformamide (DMF) and 1.6 mL (20 mmol) of pyridine to the flask.
-
Reaction: Heat the mixture to 90°C and maintain this temperature with stirring for 8 hours.
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 40 mL of ice water.
-
Acidification: Adjust the pH of the aqueous mixture to 1-2 using concentrated hydrochloric acid. A light yellow solid should precipitate.
-
Isolation and Purification: Cool the mixture with a small amount of ice, then collect the solid by filtration. Wash the filter cake with ice water and dry to obtain the final product.
Protocol 2: Green Knoevenagel Condensation
This protocol utilizes more environmentally benign reagents.[3]
-
Reactant Preparation: In a large test tube (150mm x 25mm), combine 4.06 g (20.7 mmol) of 3,4,5-trimethoxybenzaldehyde, 2.58 g (1.2 equivalents) of malonic acid, and 0.66 g (0.4 equivalents) of ammonium bicarbonate.
-
Solvent Addition: Add 10 mL of ethyl acetate.
-
Reaction: Suspend the test tube in an oil bath preheated to 140°C. The reaction will become vigorous as gas evolves and the ethyl acetate boils off. The reaction is complete after about 2 hours when gas evolution ceases.
-
Workup: Allow the semi-solid product to cool. Add saturated sodium bicarbonate solution to dissolve the solid mass.
-
Purification: Wash the aqueous solution with ethyl acetate to remove colored impurities. Adjust the pH to 2 with 6M HCl to precipitate an off-white solid.
-
Isolation and Recrystallization: Filter the precipitate and wash with water. Recrystallize the solid from a 4:1 water:ethanol mixture to obtain pure white crystals of this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. jocpr.com [jocpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3,4,5-Trimethoxycinnamic Acid by Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3,4,5-Trimethoxycinnamic acid (TMCA) via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent was used. 2. The chosen solvent is unsuitable. 3. The presence of insoluble impurities. | 1. Add more hot solvent in small increments until the solid dissolves. 2. Consult the solvent suitability table and select a more appropriate solvent. 3. If most of the solid has dissolved, perform a hot filtration to remove insoluble impurities.[1] |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too much solvent was added). 2. The solution is supersaturated, but nucleation has not occurred. | 1. Evaporate some of the solvent to concentrate the solution and then allow it to cool again.[1] 2. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure TMCA.[1][2] |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The rate of cooling is too rapid. 3. High concentration of impurities. | 1. Re-heat the solution and add more of the "soluble" solvent to lower the saturation point.[2] 2. Allow the solution to cool more slowly. Insulating the flask can help. 3. Consider pre-purification by another method or using a decolorizing agent like charcoal if colored impurities are present.[2] |
| Crystals form too quickly. | The solution is too concentrated or cooled too rapidly. | Rapid crystallization can trap impurities.[2] Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly to form purer crystals.[2] |
| Low recovery of purified crystals. | 1. Too much solvent was used, leading to significant loss of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing crystals with a solvent that is not ice-cold. | 1. Use the minimum amount of hot solvent necessary for dissolution.[1] Cool the filtrate in an ice bath to maximize crystal formation. 2. Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[3] 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| The recrystallized product is not pure. | 1. Inappropriate solvent choice that does not effectively exclude impurities. 2. The cooling process was too fast, trapping impurities within the crystal lattice.[1] 3. Incomplete removal of the mother liquor. | 1. Review the solvent selection based on solubility data. 2. Ensure a slow cooling rate to allow for proper crystal lattice formation. 3. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent and properly dried. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, several common laboratory solvents can be considered. Based on solubility data, methyl acetate and methanol are good solvent choices.[4] A mixed solvent system, such as ethanol-water or methanol-water, can also be effective.[5][6] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Q2: What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution.[2] This often happens when the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is approximately 125-127 °C), or when the solution is highly impure, causing a significant depression in the melting point. To prevent this, you can try adding more solvent to the hot solution or using a solvent with a lower boiling point. Slowing the rate of cooling can also be beneficial.[2]
Q3: How can I induce crystallization if no crystals form?
A3: If crystals do not form after the solution has cooled, it may be due to a lack of nucleation sites. You can induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask with a glass stirring rod at the air-solution interface. This can create microscopic scratches that serve as nucleation sites.[1][2]
-
Seeding: Add a very small crystal of pure this compound to the solution. The seed crystal will act as a template for crystal growth.[1][2]
-
Concentrating the solution: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
Q4: How do I know if the recrystallized this compound is pure?
A4: A common and effective method to assess the purity of your recrystallized product is to measure its melting point. A pure compound will have a sharp melting point range that is close to the literature value. Impurities typically cause the melting point to be depressed and the range to be broader.[1] For high-purity requirements, techniques like High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[7]
Data Presentation
Solubility of this compound in Various Solvents
The following table summarizes the mole fraction solubility of this compound in several common solvents at different temperatures. This data is essential for selecting an appropriate recrystallization solvent.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |
| Methanol | 278.15 | 2.15 |
| 298.15 | 4.89 | |
| 318.15 | 9.19 | |
| Ethanol | 278.15 | 1.23 |
| 298.15 | 2.98 | |
| 318.15 | 6.24 | |
| Ethyl Acetate | 278.15 | 1.89 |
| 298.15 | 4.12 | |
| 318.15 | 7.56 | |
| Acetone | 278.15 | 1.55 |
| 298.15 | 3.67 | |
| 318.15 | 7.11 | |
| Water | 278.15 | 0.01 |
| 298.15 | 0.02 | |
| 318.15 | 0.04 |
Note: Data is derived from literature sources and illustrates the trend of increasing solubility with temperature.[4][8][9]
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol outlines the fundamental steps for the purification of this compound by single-solvent recrystallization.
-
Solvent Selection: Choose an appropriate solvent based on solubility tests. The ideal solvent will dissolve the crude this compound at an elevated temperature but have low solubility at room temperature or below.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature below the compound's melting point.
Mandatory Visualization
Recrystallization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Fischer synthesis of methyl 3,4,5-trimethoxycinnamate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. biorlab.com [biorlab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of 3,4,5-Trimethoxycinnamic acid in aqueous solutions
Welcome to the technical support center for 3,4,5-Trimethoxycinnamic acid (TMCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with TMCA in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMCA) and why is its aqueous solubility a concern?
A1: this compound is a derivative of cinnamic acid and is classified as a methoxycinnamic acid.[1][2] It is investigated for various potential biological activities, including anticonvulsant and sedative effects.[2][3] Like many phenolic compounds, TMCA has inherently low solubility in water, which can pose significant challenges for in vitro and in vivo studies, leading to issues with stock solution preparation, precipitation in assay media, and potentially impacting the accuracy and reproducibility of experimental results.[4][5]
Q2: What is the predicted aqueous solubility of TMCA?
A2: The predicted aqueous solubility of TMCA is approximately 0.21 g/L.[6] Its limited solubility is attributed to the hydrophobic nature of its three methoxy groups, which hinder interactions with water molecules.[7]
Q3: How does pH influence the solubility of TMCA?
A3: TMCA is a weak acid with a predicted acidic pKa of 3.71.[6] Therefore, its solubility is highly dependent on the pH of the aqueous solution.
-
At a pH below its pKa (e.g., in acidic conditions) , TMCA will be predominantly in its protonated, neutral form, which is less soluble in water.[4][8]
-
At a pH at or above its pKa (e.g., in neutral to alkaline conditions) , the carboxylic acid group deprotonates to form the more soluble carboxylate salt.[9][10] This principle is a key strategy for enhancing its solubility.[4]
Q4: What are the primary strategies to improve the aqueous solubility of TMCA?
A4: The main strategies to enhance the solubility of TMCA and similar poorly soluble acidic compounds include:
-
pH Adjustment: Increasing the pH of the solution to a value above the compound's pKa to form a more soluble salt.[11]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent to increase the overall polarity of the solvent system.[4]
-
Addition of Solubilizing Agents: Using excipients like cyclodextrins to form inclusion complexes that have a hydrophilic exterior, thereby increasing aqueous solubility.[12][13]
Troubleshooting Guide
Q1: My TMCA precipitated immediately after I diluted my organic stock solution into an aqueous buffer. What happened?
A1: This common issue, known as "crashing out," is typically caused by a rapid solvent shift.[14] Your TMCA was stable in the concentrated organic stock (e.g., DMSO), but when diluted into the aqueous buffer where its solubility is much lower, the concentration exceeded its solubility limit, causing it to precipitate.[15]
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of TMCA.[14]
-
Optimize Dilution: Add the stock solution dropwise into the vortexing or stirring aqueous buffer. This rapid dispersion prevents localized high concentrations.[15]
-
Use an Intermediate Dilution Step: Try a serial dilution by first diluting the stock into a mixture of the organic solvent and buffer (e.g., 50% DMSO/50% buffer) before the final dilution into the buffer.[14]
-
Warm the Aqueous Solution: Gently warming the buffer (e.g., to 37°C) before adding the stock can sometimes help, but be mindful of the temperature stability of TMCA.[15]
Q2: My TMCA solution was initially clear but became cloudy or showed precipitate after some time. Why?
A2: This suggests that your solution was supersaturated and thermodynamically unstable. Over time, the dissolved compound begins to nucleate and form crystals, leading to precipitation.[15]
Solutions:
-
Prepare Fresh Solutions: It is best practice to prepare working solutions of TMCA immediately before use and avoid storing diluted aqueous solutions.[15]
-
Check for Temperature Fluctuations: A decrease in temperature can reduce solubility. Ensure your solutions are maintained at a constant temperature throughout the experiment.[16]
Q3: I'm observing a yellow or brown discoloration in my TMCA solution, especially at higher pH. What should I do?
A3: Discoloration in phenolic compounds is often a sign of oxidative degradation.[4] While a higher pH increases solubility, it can also make the compound more susceptible to oxidation.[4]
Solutions:
-
Balance pH for Solubility and Stability: Find the lowest pH that provides adequate solubility for your experiment to minimize degradation.
-
Use Antioxidants: Consider adding antioxidants like ascorbic acid to your buffer.[4]
-
Use Chelating Agents: Incorporating a chelating agent such as EDTA can bind trace metal ions that may catalyze oxidation.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄O₅ | [6] |
| Molecular Weight | 238.24 g/mol | |
| Predicted pKa (Strongest Acidic) | 3.71 | [6] |
| Predicted Water Solubility | 0.21 g/L | [6] |
| Melting Point | 125-128 °C | [1] |
Table 2: Recommended Co-solvents for Phenolic Acids
| Co-Solvent | Typical Starting Concentration in Final Solution | Notes |
| Dimethyl sulfoxide (DMSO) | ≤ 1% (cell-based assays) | Common for stock solutions. Check cell line tolerance. |
| Ethanol | 1-5% | Can enhance solubility of phenolic compounds.[4] |
| Propylene Glycol | 1-10% | Often used in pharmaceutical formulations.[4] |
| Polyethylene Glycol (PEG) | 1-10% | Can improve solubility and stability.[4] |
Note: The optimal concentration of a co-solvent must be determined empirically for each specific experimental system, balancing solubility enhancement with potential biological or chemical interference.
Experimental Protocols
Protocol 1: Preparation of TMCA Stock Solution via pH Adjustment
This protocol describes how to prepare a 10 mM aqueous stock solution of TMCA by forming a salt.
Materials:
-
This compound (MW: 238.24 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh out 23.82 mg of TMCA powder for a final volume of 10 mL (for a 10 mM solution).
-
Add the TMCA powder to a beaker containing ~8 mL of deionized water. The powder will not dissolve completely.
-
While stirring, add the 1 M NaOH solution dropwise.
-
Monitor the pH of the solution. As NaOH is added, the TMCA will begin to dissolve as it converts to its sodium salt.
-
Continue adding NaOH dropwise until all the TMCA is dissolved and the pH is stable above 7.0. A final pH of 7.2-7.4 is often a good target for physiological buffers.
-
Once fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final volume of 10 mL.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any microparticulates.
-
Aliquot and store at -20°C or -80°C.
Protocol 2: Solubilization Using a Co-solvent (DMSO)
This protocol details the preparation of a 100 mM stock solution in DMSO, a common starting point for cell culture experiments.
Materials:
-
This compound (MW: 238.24 g/mol )
-
High-purity, anhydrous DMSO
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh out 23.82 mg of TMCA powder for a final volume of 1 mL (for a 100 mM solution).
-
Add the TMCA powder to a sterile microcentrifuge tube or vial.
-
Add 1 mL of DMSO to the powder.
-
Vortex the solution thoroughly for 2-3 minutes to facilitate dissolution.
-
If undissolved particles remain, briefly sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.
Visualizations
Experimental Workflow: Selecting a Solubilization Strategy
Caption: Workflow for choosing a suitable method to dissolve TMCA.
Mechanism: Cyclodextrin Inclusion Complex
Caption: How cyclodextrins enhance the solubility of hydrophobic molecules like TMCA.
Troubleshooting Flowchart: Compound Precipitation
References
- 1. This compound | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 20329-98-0 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound this compound (FDB023019) - FooDB [foodb.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. fiveable.me [fiveable.me]
- 9. google.com [google.com]
- 10. Khan Academy [khanacademy.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation of 3,4,5-Trimethoxycinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3,4,5-Trimethoxycinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound are anticipated to be through hydrolysis, oxidation, and photodegradation, similar to other cinnamic acid derivatives.[1] Hydrolysis may affect the carboxylic acid group, while the electron-rich aromatic ring and the double bond are susceptible to oxidation. Photodegradation can lead to isomerization or cyclization reactions.
Q2: What are the typical stress conditions used in forced degradation studies of this compound?
A2: Forced degradation studies for this compound should be conducted under acidic, alkaline, oxidative, photolytic, and thermal stress conditions to determine its intrinsic stability.[2][3] The goal is to achieve a degradation of 5-20% of the active pharmaceutical ingredient (API).[4]
Q3: What analytical methods are suitable for assessing the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing of cinnamic acid derivatives like this compound.[1][5][6] A stability-indicating HPLC method should be developed and validated to separate and quantify the parent drug from its potential degradation products.[5][7] A reversed-phase C18 column is typically employed for such separations.[1]
Q4: How can I prevent the precipitation of this compound in aqueous formulations?
A4: Precipitation of cinnamic acid derivatives in aqueous solutions is a common issue due to their limited water solubility, especially at acidic pH.[1] To improve solubility, consider adjusting the pH of the formulation to be at or above the pKa of this compound (predicted pKa ~3.71).[1][8] The use of co-solvents or forming cocrystals can also enhance solubility.[1]
Q5: My formulation containing this compound is showing discoloration. What could be the cause?
A5: Discoloration (e.g., turning yellow or brown) in formulations of phenolic compounds like this compound is often an indicator of oxidative degradation.[1] To prevent this, consider the inclusion of antioxidants in the formulation and protecting it from light and high temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Recovery of this compound in Stability Samples | Incomplete extraction from the sample matrix. Adsorption to container surfaces. Significant degradation has occurred. | Optimize the extraction procedure by testing different solvents and techniques. Use silanized glassware to minimize adsorption. Analyze for known degradation products to perform a mass balance calculation.[9] |
| Poor Peak Shape or Resolution in HPLC Analysis | Inappropriate mobile phase composition or pH. Column degradation. Co-elution of the parent drug with degradation products. | Adjust the mobile phase pH, organic modifier content, or buffer concentration. Use a new column or a different stationary phase. Modify the gradient profile or temperature to improve separation. |
| Appearance of Unknown Peaks in Chromatograms | Formation of new degradation products. Impurities from excipients or solvents. Contamination of the analytical system. | Conduct peak purity analysis using a photodiode array (PDA) detector.[7] Analyze placebo formulations under the same stress conditions to identify excipient-related impurities.[9] Flush the HPLC system thoroughly. |
| Inconsistent Degradation Profile Across Batches | Variability in the purity of the starting material. Differences in experimental conditions (e.g., temperature, light exposure). | Use a single, well-characterized batch of this compound for all studies.[9] Ensure precise control and monitoring of all stress conditions. |
Experimental Protocols
Forced Degradation Studies
The following are general protocols for conducting forced degradation studies on this compound. The specific conditions may need to be optimized to achieve the target degradation of 5-20%.[4]
1. Acidic Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Reflux the solution at 60°C for a specified period (e.g., 30 minutes to 6 hours).[2][10]
-
Sampling: Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
2. Alkaline Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Reflux the solution at 60°C for a specified period (e.g., 30 minutes to 6 hours).[2][10]
-
Sampling: Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.
3. Oxidative Degradation:
-
Procedure: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., up to 7 days).[2]
-
Sampling: Withdraw samples at various time intervals and analyze directly by HPLC.
4. Thermal Degradation:
-
Procedure: Expose the solid drug substance to dry heat in an oven at a temperature below its melting point (e.g., 105°C, as the melting point is 125-127°C).[2][11]
-
Sampling: Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.
5. Photolytic Degradation:
-
Procedure: Expose a solution of this compound and the solid drug substance to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3] A control sample should be protected from light.
-
Sampling: Analyze the exposed and control samples by HPLC.
Stability-Indicating HPLC Method
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.032 M ammonium acetate) and an organic solvent (e.g., acetonitrile and/or methanol).[5] The pH of the aqueous phase should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.[7]
-
Column Temperature: 40°C.[5]
Quantitative Data Summary
Quantitative data on the degradation of this compound under specific forced degradation conditions is not extensively available in the public literature. The following table provides a template for summarizing experimentally determined data.
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 N HCl | 6 hours | 60 | Data to be determined | Hydrolysis of the ester linkage (if applicable), hydration of the double bond. |
| 0.1 N NaOH | 6 hours | 60 | Data to be determined | Hydrolysis of the ester linkage (if applicable), potential cleavage of methoxy groups. |
| 3% H₂O₂ | 24 hours | Room Temp | Data to be determined | Epoxidation of the double bond, hydroxylation of the aromatic ring, cleavage of the side chain. |
| Dry Heat | 48 hours | 105 | Data to be determined | Decarboxylation.[1] |
| Photolytic | 1.2 million lux hours | Ambient | Data to be determined | cis-trans isomerization, cyclization to form coumarin-like structures. |
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Showing Compound this compound (FDB023019) - FooDB [foodb.ca]
- 9. sgs.com [sgs.com]
- 10. iajpr.com [iajpr.com]
- 11. This compound analytical standard 90-50-6 [sigmaaldrich.com]
Troubleshooting common problems in HPLC analysis of 3,4,5-Trimethoxycinnamic acid
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3,4,5-Trimethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed during the HPLC analysis of this compound?
A1: The most frequently encountered issues include peak tailing, peak fronting, and retention time shifts. These problems can arise from a variety of factors related to the sample, mobile phase, column, or HPLC system itself.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for acidic compounds like this compound is often due to secondary interactions between the analyte and the stationary phase.[1][2] Common causes include:
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound (approximately 3.71), both the ionized and non-ionized forms of the acid will be present, leading to peak tailing.
-
Silanol interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Column contamination or degradation: Buildup of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Sample overload: Injecting too concentrated a sample can lead to asymmetrical peaks.
Q3: What causes peak fronting for my this compound peak?
A3: Peak fronting is less common than tailing but can occur due to:
-
Sample overload: Injecting an excessive amount of the analyte can saturate the column, leading to a fronting peak.
-
Sample solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front.
-
Column collapse: Physical degradation of the column bed can lead to peak distortion, including fronting.
Q4: My retention time for this compound is shifting. What could be the cause?
A4: Retention time shifts can be either gradual or sudden and may be caused by:
-
Changes in mobile phase composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the elution strength.
-
Fluctuations in column temperature: Even small changes in temperature can affect retention times.
-
Changes in mobile phase pH: A drift in the mobile phase pH can significantly impact the retention of the ionizable this compound.
-
Column aging: Over time, the stationary phase can degrade, leading to a gradual decrease in retention.
-
System leaks: A leak in the HPLC system will cause a drop in pressure and an increase in retention times.
Troubleshooting Guides
Problem: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
Quantitative Effects of Mobile Phase pH on Peak Shape and Retention Time
The table below illustrates the expected impact of mobile phase pH on the analysis of this compound (pKa ≈ 3.71).
| Mobile Phase pH | Retention Time (min) | Tailing Factor (As) | Peak Shape Description |
| 2.5 | 8.2 | 1.1 | Symmetrical |
| 3.0 | 7.5 | 1.2 | Slightly Symmetrical |
| 3.5 | 6.3 | 1.8 | Tailing |
| 4.0 | 5.1 | 2.5 | Severe Tailing |
| 4.5 | 4.2 | >3.0 | Very Severe Tailing |
Note: This data is illustrative and may vary depending on the specific column and other chromatographic conditions.
Problem: Peak Fronting
This guide addresses the causes and solutions for peak fronting.
Troubleshooting Workflow for Peak Fronting
Problem: Retention Time Shifts
This guide helps to identify and rectify issues related to inconsistent retention times.
Troubleshooting Workflow for Retention Time Shifts
Experimental Protocols
Recommended HPLC Method for this compound
This method is a starting point and may require optimization for your specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-1 min: 5% B1-3.5 min: 5% to 85% B3.5-4.0 min: 85% B4.0-4.1 min: 85% to 5% B4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 290 nm |
Sample Preparation from Plant Material (e.g., Polygala tenuifolia)
-
Extraction:
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material.
-
Add 20 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
-
Centrifugation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
-
Filtration:
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an autosampler vial.
-
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
References
Optimizing reaction conditions for the synthesis of 3,4,5-Trimethoxycinnamic acid derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-Trimethoxycinnamic acid and its derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound and its derivatives are the Knoevenagel condensation and the Perkin reaction.[1][2] Each method has its own advantages and potential for side reactions. A less common but also utilized method is the Wittig reaction.[3]
Q2: My Knoevenagel condensation reaction is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A2: Low yields in the Knoevenagel condensation for the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Temperature: The reaction temperature is crucial. For instance, a reaction run at 90°C for 3 hours resulted in a 57% yield, while increasing the temperature to 140°C for 2 hours improved the yield to 73%.[4]
-
Inappropriate Catalyst/Base: The choice and amount of base are critical. While pyridine and piperidine are traditionally used, greener alternatives like ammonium bicarbonate have proven effective.[4][5] The ratio of reactants to the catalyst is also important to optimize.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the starting material (3,4,5-trimethoxybenzaldehyde) is fully consumed.[4]
-
Purification Losses: Significant product loss can occur during workup and purification. Ensure proper pH adjustment during precipitation and use minimal amounts of cold solvent for washing to avoid redissolving the product.[4][6]
Q3: I am observing a significant amount of a yellowish or brown, tarry byproduct in my reaction mixture. What is it and how can I prevent it?
A3: The formation of colored, tarry byproducts in cinnamic acid synthesis can be due to side reactions like polymerization, especially under harsh acidic or basic conditions and at elevated temperatures.[7] To mitigate this:
-
Use Milder Conditions: Consider lowering the reaction temperature or using a milder base.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the aldehyde starting material, which can contribute to colored impurities.[4]
-
Purification Strategy: During workup, washing the dissolved product solution with an organic solvent like ethyl acetate (EtOAc) before acidification can help remove some colored impurities.[4]
Q4: How can I effectively purify the crude this compound?
A4: A common and effective purification method involves the following steps:
-
Dissolve the crude product in a saturated sodium bicarbonate solution.
-
Wash the aqueous solution several times with a small amount of an organic solvent like ethyl acetate to remove non-acidic impurities.
-
Acidify the aqueous solution with an acid like 6M HCl to a pH of about 2 to precipitate the pure acid.[4]
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the solid from a suitable solvent mixture, such as water and ethanol (e.g., a 4:1 ratio).[4]
Q5: What are the potential side reactions in a Perkin reaction for synthesizing cinnamic acid derivatives?
A5: The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride, can have side reactions. A major disadvantage is that aldehydes in the presence of a base can lead to the formation of unwanted side products like alcohols.[8][9]
Experimental Protocols
Knoevenagel Condensation for this compound
This protocol is based on a green chemistry approach using ammonium bicarbonate as a catalyst.[4]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Malonic acid
-
Ammonium bicarbonate
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
6M Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
Combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents) in a large test tube.
-
Add a minimal amount of ethyl acetate (approx. 2.5 mL per gram of aldehyde).
-
Suspend the test tube in an oil bath preheated to 140°C.
-
The reaction will become vigorous with gas evolution. Allow the reaction to proceed for approximately 2 hours, or until gas evolution ceases and the mixture becomes a viscous semi-solid.
-
Cool the reaction mixture to room temperature.
-
Add saturated sodium bicarbonate solution to dissolve the solid mass.
-
Wash the aqueous solution with small portions of ethyl acetate until both phases are clear.
-
Slowly add 6M HCl to the aqueous solution until the pH reaches 2, resulting in the precipitation of a solid.
-
Filter the precipitate and wash with cold water.
-
Recrystallize the solid from a 4:1 water:ethanol mixture to obtain pure this compound as white crystals.
Synthesis of this compound Amide Derivatives
This protocol describes a general method for coupling this compound with an amine.[3]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Desired amine
-
Dry dichloromethane (DCM)
-
Brine solution
-
Water
Procedure:
-
Dissolve this compound (1 equivalent) in dry dichloromethane.
-
To the stirred solution, add EDCI (1.2 equivalents), HOBt (1.2 equivalents), and TEA (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the desired amine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.
-
Wash the reaction mixture with brine and then with water.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the residue by flash column chromatography.
Data Presentation
Table 1: Optimization of Knoevenagel Condensation Conditions [4]
| Experiment | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Observations |
| I | Ammonium Bicarbonate | 140 | 2 | 73 | Vigorous reaction, golden yellow product |
| II | Ammonium Bicarbonate | 90 | 3 | 57 | Much yellower product |
| III | Ammonium Chloride | 140 | 2 | 47 | Product was brown and tarry |
Visualizations
Caption: Knoevenagel Condensation Workflow
Caption: Troubleshooting Low Yields
References
- 1. benchchem.com [benchchem.com]
- 2. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. jocpr.com [jocpr.com]
How to avoid co-precipitation of impurities during 3,4,5-Trimethoxycinnamic acid crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the co-precipitation of impurities during the crystallization of 3,4,5-Trimethoxycinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities often originate from the starting materials and by-products of the synthesis process. The most likely impurities include:
-
3,4,5-Trimethoxybenzaldehyde: Unreacted starting material from the Knoevenagel condensation.
-
Malonic Acid: Another unreacted starting material from the Knoevenagel condensation.[1]
-
Side-reaction products: Depending on the synthesis route, other related substances may be present.
Q2: Which solvent system is recommended for the recrystallization of this compound?
A mixture of ethanol and water is a commonly used and effective solvent system. Ethanol acts as a good solvent in which the this compound is soluble at elevated temperatures, while water acts as an anti-solvent, reducing the solubility as the solution cools, thus promoting crystallization. A 4:1 water to ethanol mixture has been successfully used for recrystallization.
Q3: How does pH adjustment help in removing impurities?
Adjusting the pH of the solution can significantly enhance the purification process. This compound is a carboxylic acid and will be deprotonated and soluble in a basic solution (as its carboxylate salt). Acidic impurities will also dissolve. Non-acidic and neutral impurities, however, may have lower solubility and can be removed by filtration at this stage. Subsequently, acidifying the solution will protonate the this compound, causing it to precipitate out, while some more acidic or water-soluble impurities may remain in the solution. One documented procedure involves dissolving the crude product in a saturated sodium bicarbonate solution, washing with ethyl acetate to remove neutral impurities, and then re-precipitating the pure acid by adding a strong acid like HCl to reach a pH of 2.
Q4: My product "oiled out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.
To resolve this, reheat the solution to redissolve the oil. Add a small amount of additional "good" solvent (ethanol in this case) to lower the saturation point. Then, allow the solution to cool much more slowly to encourage proper crystal formation.
Q5: No crystals are forming, even after cooling in an ice bath. What went wrong?
This is a common issue in crystallization and can be due to several factors:
-
Too much solvent: The solution may not be sufficiently supersaturated. To fix this, you can evaporate some of the solvent to concentrate the solution and then try cooling it again.
-
Supersaturation without nucleation: The solution may be supersaturated but requires a "seed" to start the crystallization process. You can induce nucleation by:
-
Scratching the inside of the flask with a glass rod at the surface of the solution.
-
Adding a tiny "seed" crystal of pure this compound.
-
Q6: How does the cooling rate affect the purity of the crystals?
A slower cooling rate generally leads to the formation of larger and purer crystals.[2] Rapid cooling can trap impurities within the growing crystal lattice.[2][3] For optimal purity, it is recommended to allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the yield. An ideal crystallization process will show some crystal formation within about 5 minutes, with continued growth over a 20-minute period.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. - Washing crystals with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent required for dissolution. - Ensure the filtration apparatus is pre-heated. - Allow sufficient time for cooling, including in an ice bath. - Always use ice-cold solvent for washing the final crystals. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can reduce your yield. |
| Crystals are very fine | - The solution cooled too quickly. | - Ensure a slow cooling process. Insulate the flask to slow down heat loss. |
| Impurity detected in final product | - Inefficient removal of starting materials or by-products. - Co-precipitation due to high supersaturation or rapid cooling. | - Optimize the pH adjustment step to remove acidic or basic impurities. - Ensure the correct solvent ratio is used to maximize the solubility difference between the product and impurities. - Slow down the cooling rate. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^3) |
| Methanol | 278.15 | 23.35 |
| 283.15 | 29.31 | |
| 288.15 | 36.43 | |
| 293.15 | 45.02 | |
| 298.15 | 55.48 | |
| 303.15 | 68.32 | |
| 308.15 | 83.91 | |
| 313.15 | 102.80 | |
| 318.15 | 125.70 | |
| 323.15 | 153.30 | |
| Ethanol | 278.15 | 13.06 |
| 283.15 | 16.48 | |
| 288.15 | 20.69 | |
| 293.15 | 25.84 | |
| 298.15 | 32.22 | |
| 303.15 | 40.10 | |
| 308.15 | 49.88 | |
| 313.15 | 62.00 | |
| 318.15 | 77.00 | |
| 323.15 | 95.60 | |
| Water | 278.15 | 0.03 |
| 283.15 | 0.04 | |
| 288.15 | 0.05 | |
| 293.15 | 0.06 | |
| 298.15 | 0.07 | |
| 303.15 | 0.08 | |
| 308.15 | 0.10 | |
| 313.15 | 0.12 | |
| 318.15 | 0.14 | |
| 323.15 | 0.17 |
Data extracted from a study on the solubility of this compound in various industrial solvents.
Table 2: Solubility of Potential Impurities in Water and Ethanol
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Malonic Acid | Water | 0 | 61.1 |
| Water | 20 | 73.5 | |
| Water | 50 | 92.6 | |
| Ethanol | 20 | 57 | |
| 3,4,5-Trimethoxybenzaldehyde | Water | 25 | ~0.000149 |
| Ethanol | - | Soluble |
Data compiled from various chemical data sources.[1]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, add 4 mL of deionized water and 1 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring. If the solid does not completely dissolve upon reaching the boiling point, add a minimal amount of additional ethanol dropwise until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and to slow down the cooling process.
-
Maximizing Yield: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 4:1 water:ethanol mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase. Also, prepare standard solutions of potential impurities (e.g., 3,4,5-trimethoxybenzaldehyde, malonic acid) if available.
-
Sample Preparation: Accurately weigh a sample of the crystallized this compound and dissolve it in the mobile phase to a known concentration.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify impurities in the sample by comparing their retention times and peak areas with those of the standards.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Technical Support Center: Controlling the Crystallization of 3,4,5-Trimethoxycinnamic Acid
Welcome to the technical support center for the crystallization of 3,4,5-trimethoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the crystal habit, purity, and yield of this compound during crystallization. While polymorphism is a common phenomenon for cinnamic acid and its derivatives, to date, there is no definitive public evidence of multiple polymorphic forms of this compound. However, understanding and controlling the crystallization process is crucial for obtaining a consistent and high-quality solid form.
This guide offers troubleshooting advice for common crystallization challenges and provides detailed experimental protocols.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound.
Issue 1: Oiling Out or Poor Crystal Formation
Question: My this compound is "oiling out" or forming a precipitate instead of crystals upon cooling. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to a high degree of supersaturation or the solvent having too high of a solvating power for the solute at the crystallization temperature.
Troubleshooting Steps:
-
Reduce the Cooling Rate: A slower cooling rate can provide more time for nucleation and crystal growth to occur in a more ordered manner.
-
Decrease Solute Concentration: Start with a less saturated solution. You can either use more solvent or start dissolving the solute at a lower temperature.
-
Change the Solvent System:
-
Anti-Solvent Addition: If you are using a solvent in which this compound is highly soluble (e.g., methanol, ethyl acetate), try adding a miscible "anti-solvent" in which it is poorly soluble (e.g., water) dropwise to the warm solution until slight turbidity is observed. Then, allow the solution to cool slowly.
-
Solvent Screening: Refer to the solubility data in Table 1 to select a solvent or solvent mixture with more moderate solubility.
-
-
Seeding: Introduce a small number of seed crystals of this compound to the supersaturated solution to encourage nucleation.
Issue 2: Formation of Very Fine Needles
Question: I am consistently obtaining very fine, needle-like crystals of this compound, which are difficult to filter and handle. How can I grow larger crystals?
Answer: The formation of fine needles is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of nucleation should be controlled to be slower than the rate of crystal growth.
Troubleshooting Steps:
-
Slower Cooling: Employ a very slow cooling rate. This can be achieved by placing the crystallization vessel in an insulated container or using a programmable cooling bath.
-
Reduce Supersaturation: A lower level of supersaturation will favor the growth of existing crystals over the formation of new nuclei. Start with a more dilute solution.
-
Solvent Selection: The choice of solvent can influence crystal habit. Experiment with different solvents from Table 1. For instance, recrystallization from a 4:1 water:ethanol mixture has been reported to yield small needles, so trying a different solvent system might alter the crystal shape.[1]
-
Stirring: The stirring rate can affect crystal size. In some cases, gentle agitation can promote the growth of larger crystals by ensuring a uniform concentration and temperature. However, vigorous stirring can sometimes lead to smaller crystals due to secondary nucleation. Experiment with different stirring rates.
Issue 3: Discolored Crystals
Question: My recrystallized this compound crystals have a yellowish or brownish tint. How can I obtain pure white crystals?
Answer: Discoloration is typically due to the presence of impurities.
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the impure this compound in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight of the solute) to the hot solution and swirl. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization can significantly improve the purity and color of the final product.
-
Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor that may contain impurities.
Frequently Asked Questions (FAQs)
Q1: Does this compound exhibit polymorphism?
A1: While polymorphism is well-documented for cinnamic acid and some of its derivatives, there is currently no definitive scientific literature reporting the existence of multiple polymorphs for this compound. A study on its solubility in various solvents indicated no crystal transformations during their experiments. However, the absence of evidence is not evidence of absence. Different crystallization conditions (e.g., different solvents, cooling rates, presence of additives) could potentially lead to the discovery of new polymorphic forms. A thorough polymorph screen would be necessary to definitively answer this question.
Q2: What is the best solvent for recrystallizing this compound?
A2: The "best" solvent depends on the desired outcome (e.g., high yield, large crystals, high purity). Based on solubility data, solvents like methyl acetate and methanol show high solubility, which might be suitable for purification if an anti-solvent is used, but could lead to lower yields if used alone.[2][3][4] A mixture of a good solvent and a poor solvent, such as ethanol and water, is often a good starting point for achieving a balance of solubility and recovery.[1] Refer to Table 1 for a comprehensive list of solubilities to guide your solvent selection.
Q3: How can I determine the solubility of this compound in a new solvent?
A3: You can determine the solubility experimentally by creating a saturated solution at a specific temperature. A general protocol is provided in the Experimental Protocols section.
Q4: What is the role of seeding in crystallization?
A4: Seeding is the process of adding a small number of crystals of the desired compound to a supersaturated solution. This can help to:
-
Induce crystallization: When spontaneous nucleation is difficult.
-
Control crystal form: If different polymorphs exist, seeding with the desired polymorph can direct the crystallization to that form.
-
Control crystal size: Seeding can lead to a more uniform and often larger crystal size distribution by providing a controlled number of nucleation sites.
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^2) |
| Methanol | 278.15 | 2.15 |
| 283.15 | 2.68 | |
| 288.15 | 3.32 | |
| 293.15 | 4.10 | |
| 298.15 | 5.06 | |
| 303.15 | 6.22 | |
| 308.15 | 7.62 | |
| 313.15 | 9.31 | |
| 318.15 | 11.35 | |
| 323.15 | 13.79 | |
| Ethanol | 278.15 | 1.02 |
| 283.15 | 1.28 | |
| 288.15 | 1.60 | |
| 293.15 | 2.00 | |
| 298.15 | 2.48 | |
| 303.15 | 3.07 | |
| 308.15 | 3.79 | |
| 313.15 | 4.68 | |
| 318.15 | 5.76 | |
| 323.15 | 7.07 | |
| n-Propanol | 278.15 | 0.69 |
| 283.15 | 0.88 | |
| 288.15 | 1.11 | |
| 293.15 | 1.40 | |
| 298.15 | 1.75 | |
| 303.15 | 2.18 | |
| 308.15 | 2.70 | |
| 313.15 | 3.34 | |
| 318.15 | 4.12 | |
| 323.15 | 5.07 | |
| Isopropanol | 278.15 | 0.55 |
| 283.15 | 0.70 | |
| 288.15 | 0.88 | |
| 293.15 | 1.11 | |
| 298.15 | 1.39 | |
| 303.15 | 1.73 | |
| 308.15 | 2.14 | |
| 313.15 | 2.65 | |
| 318.15 | 3.26 | |
| 323.15 | 4.00 | |
| n-Butanol | 278.15 | 0.49 |
| 283.15 | 0.62 | |
| 288.15 | 0.79 | |
| 293.15 | 1.00 | |
| 298.15 | 1.26 | |
| 303.15 | 1.58 | |
| 308.15 | 1.97 | |
| 313.15 | 2.45 | |
| 318.15 | 3.03 | |
| 323.15 | 3.74 | |
| Isobutanol | 278.15 | 0.38 |
| 283.15 | 0.49 | |
| 288.15 | 0.62 | |
| 293.15 | 0.79 | |
| 298.15 | 1.00 | |
| 303.15 | 1.26 | |
| 308.15 | 1.58 | |
| 313.15 | 1.97 | |
| 318.15 | 2.45 | |
| 323.15 | 3.03 | |
| Methyl Acetate | 278.15 | 2.58 |
| 283.15 | 3.16 | |
| 288.15 | 3.86 | |
| 293.15 | 4.71 | |
| 298.15 | 5.73 | |
| 303.15 | 6.96 | |
| 308.15 | 8.44 | |
| 313.15 | 10.23 | |
| 318.15 | 12.38 | |
| 323.15 | 14.95 | |
| Ethyl Acetate | 278.15 | 1.68 |
| 283.15 | 2.08 | |
| 288.15 | 2.57 | |
| 293.15 | 3.17 | |
| 298.15 | 3.90 | |
| 303.15 | 4.79 | |
| 308.15 | 5.87 | |
| 313.15 | 7.18 | |
| 318.15 | 8.78 | |
| 323.15 | 10.71 | |
| Acetonitrile | 278.15 | 0.42 |
| 283.15 | 0.53 | |
| 288.15 | 0.67 | |
| 293.15 | 0.85 | |
| 298.15 | 1.07 | |
| 303.15 | 1.34 | |
| 308.15 | 1.68 | |
| 313.15 | 2.09 | |
| 318.15 | 2.59 | |
| 323.15 | 3.20 | |
| Acetone | 278.15 | 1.48 |
| 283.15 | 1.83 | |
| 288.15 | 2.26 | |
| 293.15 | 2.78 | |
| 298.15 | 3.42 | |
| 303.15 | 4.19 | |
| 308.15 | 5.13 | |
| 313.15 | 6.27 | |
| 318.15 | 7.65 | |
| 323.15 | 9.32 | |
| Water | 278.15 | 0.003 |
| 283.15 | 0.004 | |
| 288.15 | 0.005 | |
| 293.15 | 0.006 | |
| 298.15 | 0.007 | |
| 303.15 | 0.009 | |
| 308.15 | 0.011 | |
| 313.15 | 0.014 | |
| 318.15 | 0.017 | |
| 323.15 | 0.021 |
Data extracted from "Measurement and Analysis of Solvent Behavior and Thermodynamic Properties of this compound in Industrial Common Solvents with Different Temperatures (T = 278.15–323.15 K)".[2][3][4]
Experimental Protocols
Protocol 1: General Cooling Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound using a single solvent.
-
Solvent Selection: Choose a suitable solvent from Table 1. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask. After reaching room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator.
Protocol 2: Recrystallization from a Binary Solvent System (e.g., Ethanol/Water)
This protocol is useful when the compound is too soluble in one solvent and poorly soluble in another.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Anti-Solvent Addition: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection and Drying: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision guide for common crystallization issues.
References
Technical Support Center: 3,4,5-Trimethoxycinnamic Acid (TMCA) and MTT Assay Interference
<
Welcome to the technical support center for researchers utilizing 3,4,5-Trimethoxycinnamic acid (TMCA) in cell-based assays. This guide provides detailed troubleshooting advice and protocols to address potential interference with the MTT cell viability assay.
Frequently Asked Questions (FAQs)
Q1: What is the MTT assay and how does it work?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[1][2][3][4] The core principle relies on the ability of NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][4][5] This formazan is then dissolved using a solubilizing agent, and the resulting color intensity, which is proportional to the number of metabolically active cells, is measured with a spectrophotometer.[1][6]
Q2: What is this compound (TMCA)?
This compound (TMCA) is a derivative of cinnamic acid and is considered a phenolic compound. It is a known active metabolite found in various plants and is investigated for a range of pharmacological activities, including antitumor and anti-inflammatory properties.[7]
Q3: Why might TMCA interfere with my MTT assay results?
TMCA, like many phenolic compounds and antioxidants, possesses intrinsic reducing properties.[8][9] This means it can directly, in a non-enzymatic reaction, reduce the MTT reagent to formazan in the absence of cells.[8][10] This chemical interference leads to a false-positive signal, causing an overestimation of cell viability and masking the actual cytotoxic effects of the compound.[8][11]
Q4: How can I determine if TMCA is interfering with my assay?
A key indicator of interference is observing an unexpected increase in formazan production in TMCA-treated wells compared to untreated controls, or results that conflict with other viability assays or cell morphology observations. The most definitive way to confirm interference is to perform a cell-free control experiment . This involves incubating TMCA with the MTT reagent in culture medium without any cells. If the solution turns purple, it confirms direct reduction of MTT by TMCA.[8][12][13]
Troubleshooting Guide
This guide will help you diagnose and resolve common issues when using TMCA with the MTT assay.
Problem: Unexpectedly High Absorbance in TMCA-Treated Wells
-
Symptom: Absorbance values in wells treated with TMCA are higher than the negative control (untreated cells), suggesting an increase in cell viability.
-
Possible Cause: Direct chemical reduction of the MTT reagent by TMCA.[8][10]
-
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells containing only culture medium and the same concentrations of TMCA used in your experiment. Add the MTT reagent and incubate under the same conditions.
-
Analyze Control Results: If these cell-free wells show a color change and significant absorbance, this confirms interference.
-
Correct Your Data (If Interference is Low): For each TMCA concentration, subtract the average absorbance of the corresponding cell-free control from the absorbance of your experimental wells (wells with cells and TMCA).
-
Corrected Absorbance = (Absorbance of Cells + TMCA) - (Absorbance of TMCA alone)
-
-
Consider Alternative Assays (If Interference is High): If the absorbance from the cell-free control is high, it can obscure the biological signal. In this case, data correction is unreliable, and an alternative assay is strongly recommended.
-
Problem: High Variability Between Replicate Wells
-
Symptom: Replicate wells for the same condition show widely different absorbance readings.
-
Possible Causes:
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Thoroughly mix your cell suspension before and during plating to ensure each well receives a consistent number of cells.
-
Optimize Solubilization: After the MTT incubation, ensure the formazan crystals are completely dissolved. Use an orbital shaker or gently pipette the solubilization solution up and down.[13]
-
Mitigate Edge Effects: To avoid evaporation and temperature gradients, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.[13]
-
Problem: High Background Absorbance in "Blank" Wells
-
Symptom: Wells containing only culture medium and MTT (no cells, no TMCA) show high absorbance readings.
-
Possible Causes:
-
Troubleshooting Steps:
-
Use Fresh, Sterile Reagents: Ensure all reagents and media are sterile and of high quality.
-
Use Phenol Red-Free Medium: During the MTT incubation step, switch to a phenol red-free medium to reduce background absorbance.[1][13]
-
Include Proper Blanks: Always include a blank control with only medium, MTT, and the solubilization agent to subtract from all other readings.
-
Experimental Protocols & Data Presentation
Protocol: Cell-Free Interference Control
This protocol is essential to quantify the direct reductive effect of TMCA on the MTT reagent.
-
Plate Setup: In a 96-well plate, designate at least three wells for each concentration of TMCA to be tested, plus a "medium only" blank.
-
Add Compound: Add 100 µL of culture medium (phenol red-free recommended) to each well. Then, add the appropriate volume of your TMCA stock solution to achieve the final concentrations used in your cell-based experiment.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate the plate for the same duration as your cellular assay (e.g., 2-4 hours) at 37°C.
-
Add Solubilization Solution: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Shake the plate for 15 minutes to dissolve the formazan and read the absorbance at 570 nm.
Interference Data Analysis
The results from the cell-free assay can be used to calculate the percentage of interference.
| TMCA Concentration (µM) | Average Absorbance (Cell-Free) | Background (Medium Only) | Corrected Absorbance | % Interference* |
| 0 (Control) | 0.052 | 0.050 | 0.002 | 0.2% |
| 10 | 0.150 | 0.050 | 0.100 | 10.0% |
| 50 | 0.450 | 0.050 | 0.400 | 40.0% |
| 100 | 0.850 | 0.050 | 0.800 | 80.0% |
*Calculated relative to a hypothetical positive control (e.g., absorbance of 1.0). A value >10% is generally considered significant interference.
Alternative Assays for Phenolic Compounds
If TMCA shows significant interference with the MTT assay, consider these alternative methods that are less susceptible to interference from reducing compounds.[11][15]
| Assay | Principle | Advantages | Disadvantages |
| Sulforhodamine B (SRB) Assay | Measures total protein content, which is proportional to cell number. | Not affected by reducing compounds; stable endpoint.[9][16] | Requires a cell fixation step. |
| CellTiter-Glo® (ATP) Assay | Measures intracellular ATP levels, an indicator of metabolically active cells. | High sensitivity; less interference from colored compounds.[11] | Signal can be transient; requires a specific reagent. |
| LDH Cytotoxicity Assay | Measures lactate dehydrogenase (LDH) released from damaged cells into the medium. | Measures cytotoxicity (cell death) rather than viability. | May not detect cytostatic effects (inhibition of proliferation). |
| DRAQ7™ Staining with Flow Cytometry | DRAQ7 is a fluorescent dye that enters cells with compromised membrane integrity (dead cells). | Provides single-cell data; not affected by colored polyphenols.[15][17][18] | Requires a flow cytometer. |
Visual Guides: Workflows and Mechanisms
Standard MTT Assay Workflow
Caption: A standard experimental workflow for the MTT cell viability assay.
TMCA Interference Mechanism
References
- 1. clyte.tech [clyte.tech]
- 2. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. broadpharm.com [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journaljpri.com [journaljpri.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols [mdpi.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. atcc.org [atcc.org]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. sdiarticle4.com [sdiarticle4.com]
- 17. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 18. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of 3,4,5-Trimethoxycinnamic acid
This technical support center provides best practices for the long-term storage of 3,4,5-Trimethoxycinnamic acid, along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For optimal long-term stability, this compound powder should be stored in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[1][2]
Q2: Is this compound sensitive to light?
Yes, like many cinnamic acid derivatives, it is advisable to protect this compound from light to prevent potential photodegradation. Storage in an amber or opaque vial is recommended.[3]
Q3: What temperature is recommended for long-term storage?
While some sources may indicate room temperature storage for short periods, for long-term stability, it is best to store the compound in a cool environment. Refrigeration (2-8°C) is a good practice, and for maximum shelf-life, storage at -20°C is recommended.
Q4: Are there any substances that are incompatible with this compound during storage?
Yes, this compound should be stored away from strong oxidizing agents.[1][4] Contact with such agents could lead to degradation of the compound.
Q5: How can I assess the purity of my this compound after long-term storage?
The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or quantitative Nuclear Magnetic Resonance (qNMR).[5] A change in the melting point can also be an indicator of impurity. The reported melting point is typically in the range of 125-128°C.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The compound has changed color (e.g., from white/off-white to yellowish or brownish). | Exposure to light (photodegradation) or air (oxidation). | While a slight color change may not significantly impact all experiments, it indicates some level of degradation. For sensitive applications, it is recommended to re-analyze the purity of the compound using a suitable analytical method (see Experimental Protocols). To prevent further degradation, ensure the compound is stored in a tightly sealed, opaque container in a dark place. |
| The powder has become clumpy or appears moist. | Absorption of moisture from the atmosphere due to improper sealing of the container. | Dry the compound under vacuum. Ensure the container is tightly sealed with parafilm for future storage. Store in a desiccator if the laboratory environment is humid. |
| Inconsistent experimental results using a previously reliable batch of the compound. | Degradation of the compound due to improper storage over time. | Re-evaluate the purity of the compound using an analytical technique like HPLC. If degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive experiments. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C) or Frozen (-20°C) | To slow down potential degradation reactions. |
| Light | In the dark (amber or opaque vial) | To prevent photodegradation.[3] |
| Atmosphere | Tightly sealed container, inert gas (optional) | To protect from moisture and oxidation.[1][2] |
| Incompatibilities | Away from strong oxidizing agents | To prevent chemical reactions that could degrade the compound.[1][4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. Method optimization may be required depending on the specific HPLC system and available column.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid (analytical grade)
-
This compound reference standard (purity ≥98%)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or acetic acid). A common starting gradient could be 30:70 (acetonitrile:water) and can be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution. Cinnamic acid derivatives typically have strong absorbance around 280-320 nm.
-
Injection Volume: 10-20 µL
3. Preparation of Solutions:
-
Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare a solution of the stored this compound in the same solvent as the standard stock solution at a concentration within the calibration range.
4. Analysis:
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution.
-
Determine the purity of the sample by comparing its peak area to the calibration curve. The presence of additional peaks may indicate impurities or degradation products.
Mandatory Visualization
References
- 1. ossila.com [ossila.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. benchchem.com [benchchem.com]
- 5. biorlab.com [biorlab.com]
- 6. 3,4,5-三甲氧基肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | C12H14O5 | CID 735755 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 3,4,5-Trimethoxycinnamic Acid vs. Sinapic Acid in Biological Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the biological activities of 3,4,5-Trimethoxycinnamic acid and sinapic acid. These two phenolic compounds, while structurally similar, exhibit notable differences in their therapeutic potential, primarily influenced by their distinct functional groups. This document summarizes key experimental findings, presents detailed methodologies for critical assays, and visualizes complex biological pathways to aid in research and development decisions.
Structural and Functional Overview
This compound (TMCA) and sinapic acid (SA) are both derivatives of cinnamic acid. The key structural difference lies in their phenyl ring substitutions: TMCA possesses three methoxy (-OCH₃) groups, whereas sinapic acid has two methoxy groups and one hydroxyl (-OH) group. This single hydroxyl group on sinapic acid is a critical determinant of its biological activity, particularly its capacity for hydrogen atom donation, which is central to its potent antioxidant effects.
Comparative Analysis of Biological Activity
Experimental data consistently demonstrates that the presence of the phenolic hydroxyl group in sinapic acid confers superior activity in several key biological domains compared to the fully methoxylated TMCA.
Antioxidant Capacity
The ability to neutralize free radicals is a hallmark of phenolic compounds. Sinapic acid consistently outperforms this compound in standard antioxidant assays, as evidenced by lower IC50 values, indicating greater potency.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Assay | This compound (TMCA) | Sinapic Acid (SA) | Key Finding |
| DPPH Radical Scavenging | Higher IC50 (Lower Activity) | ~23.5 µg/mL[1] | Sinapic acid is a more potent DPPH radical scavenger. |
| ABTS Radical Scavenging | Higher IC50 (Lower Activity) | ~10-12 µg/mL | Sinapic acid shows stronger activity in scavenging the ABTS radical. |
| Ferric Reducing Antioxidant Power (FRAP) | Moderate Activity | High Activity | Sinapic acid exhibits greater ferric ion reducing power.[2] |
Note: Specific IC50 values for TMCA are not as readily available in comparative studies, but the general trend indicates lower potency than hydroxylated analogues like sinapic acid.
Anti-inflammatory Effects
Both compounds exhibit anti-inflammatory properties by modulating key inflammatory pathways. However, sinapic acid demonstrates more potent inhibition of pro-inflammatory mediators.
Table 2: Comparative Anti-inflammatory Activity
| Target / Assay | This compound (TMCA) | Sinapic Acid (SA) | Key Finding |
| Nitric Oxide (NO) Production Inhibition | Moderate Inhibition | Strong, dose-dependent inhibition[3] | Sinapic acid is more effective at reducing NO production in LPS-stimulated macrophages. |
| Cyclooxygenase-2 (COX-2) Expression | Moderate Inhibition | Strong inhibition of expression[3] | Sinapic acid shows superior suppression of the COX-2 enzyme. |
| TNF-α & IL-1β Production | Moderate Inhibition | Strong, dose-dependent inhibition[3] | Sinapic acid more potently inhibits the release of key pro-inflammatory cytokines. |
Visualization of Methodologies and Pathways
Experimental Workflow: DPPH Radical Scavenging Assay
The DPPH assay is a standard method for assessing antioxidant activity based on the scavenging of the stable DPPH radical.
Signaling Pathway: NF-κB Inhibition
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes.
Detailed Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: A 0.1 mM working solution of DPPH is prepared in spectrophotometric-grade methanol. This solution should be made fresh and kept in the dark to prevent degradation.[4][5]
-
Sample Preparation: Stock solutions of this compound, sinapic acid, and a positive control (e.g., Ascorbic Acid) are prepared in a suitable solvent (e.g., methanol). Serial dilutions are made to test a range of concentrations.
-
Assay Procedure: In a 96-well microplate, a defined volume (e.g., 100 µL) of each sample dilution is added to wells in triplicate. An equal volume (e.g., 100 µL) of the DPPH working solution is added to each well to initiate the reaction.[6] A blank well contains only the solvent and DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[4][6]
-
Measurement: The absorbance is measured at 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100. The IC50 value, the concentration required to scavenge 50% of DPPH radicals, is determined by plotting the percent inhibition against the sample concentrations.[5]
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay quantifies the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide production in immune cells stimulated with an inflammatory agent.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of approximately 1.5 x 10⁵ cells/mL. The cells are allowed to adhere overnight.[7]
-
Cell Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (TMCA, SA). After a pre-treatment period of 1 hour, the cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response and NO production. A set of wells without LPS stimulation serves as a negative control. The plates are incubated for 24 hours.[7][8]
-
Measurement of Nitrite (Griess Assay): Since NO is an unstable gas, its production is quantified by measuring its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[8][9]
-
An aliquot (e.g., 50-100 µL) of the supernatant from each well is transferred to a new 96-well plate.
-
An equal volume of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.[10][11]
-
The plate is incubated at room temperature for 10-15 minutes, allowing for a colorimetric reaction to occur.
-
The absorbance is measured at 540 nm.
-
-
Data Analysis: The concentration of nitrite in the samples is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.
Conclusion and Future Directions
The compiled experimental evidence strongly indicates that sinapic acid possesses superior antioxidant and anti-inflammatory properties compared to this compound . This enhanced activity is primarily attributed to the presence of a phenolic hydroxyl group, which is a more effective hydrogen donor and radical scavenger than the methoxy groups of TMCA.
For drug development professionals, sinapic acid represents a more potent lead candidate for therapies targeting diseases with underlying oxidative stress and inflammatory pathologies. While TMCA does exhibit biological activity, its effects are less pronounced. Future research should focus on in-vivo studies to confirm these findings and explore the pharmacokinetic and bioavailability profiles of both compounds to fully ascertain their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. benchchem.com [benchchem.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Efficacy of 3,4,5-Trimethoxycinnamic Acid and Ferulic Acid
For Immediate Release
In the landscape of antioxidant research, both 3,4,5-Trimethoxycinnamic acid and ferulic acid, derivatives of cinnamic acid, have garnered attention for their potential therapeutic applications. This guide provides a detailed comparison of their antioxidant efficacy, supported by available experimental data and methodologies, to assist researchers, scientists, and drug development professionals in their investigative endeavors.
Executive Summary
Ferulic acid demonstrates well-documented and potent antioxidant activity, attributed to its hydroxyl and methoxy groups which contribute to its ability to scavenge free radicals and modulate cellular antioxidant pathways. While this compound is recognized for various biological activities, including antioxidant effects, specific quantitative data directly comparing its radical scavenging efficacy to ferulic acid is less prevalent in publicly available literature. This comparison, therefore, synthesizes the available data for ferulic acid and outlines the established protocols for key antioxidant assays, providing a framework for the direct comparative evaluation of these two compounds.
Quantitative Data on Antioxidant Activity
A direct comparison of the antioxidant efficacy of this compound and ferulic acid is limited by the scarcity of publicly available, directly comparable quantitative data for this compound in standardized antioxidant assays. However, extensive research has quantified the antioxidant capacity of ferulic acid. The following table summarizes representative data for ferulic acid from common in vitro antioxidant assays.
| Antioxidant Assay | Ferulic Acid IC50 / Activity | Reference Standard IC50 / Activity |
| DPPH Radical Scavenging Activity | 9.9 µg/mL - 76 µM | Ascorbic Acid: 43.2 µg/mL; Trolox: 56 µM |
| ABTS Radical Scavenging Activity | IC50 values reported in various studies | Ascorbic Acid: Not specified; Trolox: Not specified |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates higher antioxidant activity. The values for ferulic acid can vary between studies due to different experimental conditions.
Mechanism of Antioxidant Action
Both this compound and ferulic acid are believed to exert their antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: These phenolic compounds can directly donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.[1] The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl ring are critical determinants of this activity.[2] For ferulic acid, the phenolic hydroxyl group is key to its ability to form a stable phenoxyl radical, effectively quenching free radicals.[1][3]
-
Modulation of Cellular Signaling Pathways: Cinnamic acid derivatives can also enhance the body's endogenous antioxidant defenses by activating signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5][6][7][8]
Nrf2 Signaling Pathway
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like ferulic acid, Nrf2 dissociates from Keap1 and translocates to the nucleus.[4][5][6][7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's ability to combat oxidative stress.[4][5][6][7][8] While the activation of the Nrf2 pathway by ferulic acid is well-established, further research is needed to fully elucidate the extent to which this compound utilizes this mechanism.
Caption: Activation of the Nrf2 signaling pathway by cinnamic acid derivatives.
Experimental Protocols
To facilitate direct comparative studies, detailed methodologies for two of the most common in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[9][10][11][12][13]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (analytical grade)
-
Test compounds (this compound, Ferulic acid)
-
Reference standard (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of Test and Standard Solutions: Prepare stock solutions of the test compounds and the reference standard in a suitable solvent. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Protocol:
-
Add 100 µL of each dilution of the test compounds and reference standard to separate wells of a 96-well microplate.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of the solvent instead of the test sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: General experimental workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay evaluates the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[14][15][16][17][18]
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (this compound, Ferulic acid)
-
Reference standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test and Standard Solutions: Prepare stock solutions and serial dilutions of the test compounds and the reference standard.
-
Assay Protocol:
-
Add a small volume (e.g., 10 µL) of each dilution of the test compounds and reference standard to separate wells of a 96-well microplate.
-
Add a larger volume (e.g., 190 µL) of the working ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve of percentage inhibition versus concentration.
Caption: General experimental workflow for the ABTS radical scavenging assay.
Conclusion
Ferulic acid stands out as a well-characterized antioxidant with demonstrated efficacy in various in vitro assays and a known mechanism of action involving the Nrf2 signaling pathway. While this compound is also considered to possess antioxidant properties, a comprehensive, direct comparison of its efficacy with ferulic acid necessitates further quantitative experimental studies. The provided experimental protocols offer a standardized framework for conducting such comparative analyses, which will be invaluable for researchers in the fields of pharmacology, drug discovery, and nutritional science.
References
- 1. Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Ferulic Acid Ameliorates MPP+/MPTP-Induced Oxidative Stress via ERK1/2-Dependent Nrf2 Activation: Translational Implications for Parkinson Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective effects of ferulic acid against ionizing radiation-induced oxidative damage in rat lens through activating Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. zen-bio.com [zen-bio.com]
- 18. phcogres.com [phcogres.com]
Validation of an HPLC method for 3,4,5-Trimethoxycinnamic acid quantification
A Comprehensive Guide to the Quantification of 3,4,5-Trimethoxycinnamic Acid: A Comparative Analysis of HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and bioactive molecules is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the quantification of this compound, a compound of interest for its potential therapeutic properties. This document outlines a validated HPLC method, compares its performance with alternative methods, and provides detailed experimental protocols to support analytical method development and validation.
High-Performance Liquid Chromatography (HPLC): A Validated Method
HPLC is a cornerstone technique for the analysis of phenolic compounds like this compound due to its high resolution, sensitivity, and reproducibility.[1] A robust HPLC method for the quantification of this analyte should be thoroughly validated to ensure reliable results.
Experimental Protocol for HPLC Analysis
A typical reversed-phase HPLC (RP-HPLC) method with UV detection is recommended for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-20 min: 60-90% B20-25 min: 90% B25-26 min: 90-60% B26-30 min: 60% B |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 330 nm[2] |
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[2]
Sample Preparation:
The sample preparation will depend on the matrix. For a solid sample, a general procedure is as follows:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent such as methanol or acetonitrile with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.[2]
HPLC Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the HPLC method.
Comparison of Analytical Methods
While HPLC is a powerful technique, other methods can be employed for the quantification of this compound, each with its own advantages and limitations.
| Parameter | HPLC-UV | HPTLC | GC-MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV detection. | Planar chromatography with densitometric quantification. | Chromatographic separation of volatile compounds with mass spectrometric detection. | Measurement of light absorbance by the analyte. |
| Specificity | High | Moderate to High | Very High | Low |
| Sensitivity | High (ng/mL to µg/mL) | Moderate (ng/spot to µ g/spot ) | Very High (pg to ng) | Low (µg/mL to mg/mL) |
| Sample Throughput | Moderate | High | Low to Moderate | High |
| Instrumentation Cost | Moderate to High | Moderate | High | Low |
| Sample Preparation | Extraction and filtration.[2] | Extraction and application. | Extraction and often derivatization. | Dilution in a suitable solvent. |
Performance Data of Validated Methods
The following table summarizes typical performance data for the validated HPLC method and compares it with expected data from alternative techniques for similar analytes.
| Validation Parameter | HPLC-UV | HPTLC | GC-MS | UV-Vis Spectrophotometry |
| Linearity (r²) | ≥ 0.999[2] | 0.98 - 0.999 | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 95 - 105%[2] | 95 - 105% | 90 - 110% | 90 - 110% |
| Precision (%RSD) | < 2%[2] | < 5% | < 10% | < 5% |
| LOD | 0.1 µg/mL[2] | ~5 ng/spot | pg range | ~1 µg/mL |
| LOQ | 0.5 µg/mL[2] | ~15 ng/spot | ng range | ~5 µg/mL |
Detailed Experimental Protocols for Alternative Methods
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput alternative for the quantification of phenolic compounds.[3]
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid is often effective for the separation of cinnamic acid derivatives.[4]
-
Sample Application: Apply standard and sample solutions as bands using an automated applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Analysis: Scan the dried plates using a TLC scanner at a wavelength of approximately 327 nm.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity but typically requires derivatization for non-volatile analytes like this compound.
-
Derivatization: Silylation is a common derivatization technique for phenolic acids to increase their volatility.
-
GC Column: A non-polar or medium-polarity capillary column is generally used.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
UV-Vis Spectrophotometry
This is a simple and cost-effective method but lacks specificity for complex samples.[5]
-
Solvent: A transparent solvent in the UV range, such as methanol or ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a standard solution of this compound.
-
Quantification: Prepare a calibration curve by measuring the absorbance of a series of standard solutions at the λmax. The concentration of the analyte in the sample is then determined from its absorbance using the calibration curve.
References
A Researcher's Guide to Predicting and Assessing Immunoassay Cross-Reactivity for 3,4,5-Trimethoxycinnamic Acid
For researchers and drug development professionals, the specificity of an immunoassay is paramount. When developing an assay for a small molecule like 3,4,5-Trimethoxycinnamic acid (TMCA), understanding its potential cross-reactivity with structurally similar compounds is critical for ensuring data accuracy and avoiding false positives.[1][2] This guide provides a framework for evaluating the cross-reactivity of TMCA, including potential cross-reactants, detailed experimental protocols, and a hypothetical data presentation.
Understanding Immunoassay Cross-Reactivity
Cross-reactivity in an immunoassay occurs when the antibodies designed to bind to a specific analyte—in this case, this compound—also bind to other, structurally similar molecules.[1][3] This can lead to an overestimation of the analyte's concentration.[1] The degree of cross-reactivity is influenced by the structural similarity between the target analyte and the interfering compound.[4] Therefore, a thorough assessment of potential cross-reactants is a crucial step in the validation of any immunoassay.
Potential Cross-Reactants for a this compound Immunoassay
Given the structure of this compound, an immunoassay developed for this compound should be tested against a panel of structurally related molecules. These can include precursors, metabolites, and other naturally occurring or synthetic compounds with similar chemical moieties. The following table outlines a list of potential cross-reactants that should be considered in a validation study.
| Compound | Relationship to this compound | Rationale for Testing |
| Cinnamic acid | Precursor/Core structure | Shares the basic cinnamic acid backbone. |
| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | Structurally similar | A common phenolic acid with a similar structure. |
| Sinapinic acid (4-hydroxy-3,5-dimethoxycinnamic acid) | Structurally similar | Highly similar structure with one less methoxy group. |
| Caffeic acid (3,4-dihydroxycinnamic acid) | Structurally similar | Contains hydroxyl groups instead of methoxy groups. |
| 3,4,5-Trimethoxybenzoic acid | Potential metabolite | Shares the trimethoxyphenyl group. |
| Other methoxy-substituted cinnamic acid derivatives | Analogs | To determine the specificity for the 3,4,5-trimethoxy pattern. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive enzyme-linked immunosorbent assay (ELISA) is a common format for quantifying small molecules like this compound and assessing cross-reactivity. The following protocol provides a detailed methodology.
1. Reagents and Materials:
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA).
-
Antibody: Monoclonal or polyclonal antibody specific for this compound.
-
Standard: this compound of high purity.
-
Test Compounds: Potential cross-reactants.
-
Enzyme-labeled Secondary Antibody: e.g., HRP-conjugated anti-species IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Buffers: Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), blocking buffer (e.g., PBS with 1% BSA), and assay buffer (e.g., PBS).
-
96-well microtiter plates.
-
Plate reader.
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 100 µL of 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each test compound in assay buffer.
-
Add 50 µL of the standard or test compound dilutions to the wells.
-
Add 50 µL of the primary antibody (at a pre-optimized dilution) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody (at its optimal dilution) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for the standard and each test compound.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical outcome of a cross-reactivity study for a this compound immunoassay, illustrating how the data would be summarized.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 |
| Sinapinic acid | 500 | 2.0 |
| Ferulic acid | > 10,000 | < 0.1 |
| Caffeic acid | > 10,000 | < 0.1 |
| 3,4,5-Trimethoxybenzoic acid | 800 | 1.25 |
| Cinnamic acid | > 10,000 | < 0.1 |
This is example data and does not represent the actual performance of any specific immunoassay.
Visualizing the Experimental Workflow and Competitive Binding
To further clarify the experimental process and the underlying principle of a competitive immunoassay, the following diagrams are provided.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of 3,4,5-Trimethoxycinnamic Acid and Sinapic Acid
In the landscape of neuroprotective agent research, both 3,4,5-Trimethoxycinnamic acid (TMCA) and sinapic acid have emerged as promising candidates. As phenolic compounds, they share structural similarities that underpin their potential therapeutic benefits in neurological disorders. This guide provides a detailed comparative analysis of their neuroprotective effects, drawing upon available experimental data to offer an objective overview for researchers, scientists, and drug development professionals.
At a Glance: Comparative Efficacy
While direct comparative studies are limited, the existing body of research allows for a side-by-side evaluation of their neuroprotective potential across various in vitro and in vivo models. The following tables summarize the quantitative data available for each compound, offering a glimpse into their relative efficacies in different experimental paradigms.
Table 1: Neuroprotection Against Oxidative Stress-Induced Cell Death
| Compound | Cell Line | Insult | Concentration | Outcome | Reference |
| Sinapic Acid | SH-SY5Y | 6-OHDA (50 µM) | 100, 200, 400 µM | Increased cell viability to ~65%, ~75%, and ~85% respectively | [1] |
| Sinapic Acid | SH-SY5Y | H₂O₂ (400 µM) | 10, 20, 40 µM | Significantly increased cell viability | [2] |
| TMCA | SH-SY5Y | H₂O₂ | Data not available | - | - |
Table 2: Neuroprotection Against Excitotoxicity
| Compound | Cell Line | Insult | Concentration | Outcome | Reference |
| Sinapic Acid | C6 Glioma | Glutamate | 50 µM | Significantly increased cell viability | [3] |
| TMCA | PC12 | Glutamate | Data not available | - | - |
Table 3: Effects on Amyloid-β Induced Toxicity
| Compound | Cell Line | Insult | Concentration | Outcome | Reference |
| Sinapic Acid | PC12 | Aβ₄₂ (2 µmol/L) | 100 µmol/L | Significantly increased cell survival rate | [4] |
| TMCA | SH-SY5Y | Aβ | Data not available | - | - |
Table 4: Anti-inflammatory Activity in Microglia
| Compound | Cell Line | Stimulus | Concentration | Outcome | Reference |
| Sinapic Acid | BV-2 | LPS | Dose-dependent | Inhibited NO and IL-6 secretion, enhanced IL-10 release | [5] |
| TMCA | BV-2 | LPS | Data not available | - | - |
Delving Deeper: Mechanistic Insights and Experimental Protocols
A comprehensive understanding of a compound's neuroprotective potential requires an examination of its mechanisms of action. Both sinapic acid and TMCA appear to exert their effects through multiple pathways, primarily revolving around antioxidant and anti-inflammatory activities.
Sinapic Acid: A Multi-faceted Neuroprotective Agent
Sinapic acid has demonstrated robust neuroprotective effects across a range of in vitro and in vivo models of neurodegenerative diseases, including Parkinson's and Alzheimer's.[6] Its mechanisms of action are multifaceted, targeting key pathological processes.
Experimental Protocol: Neuroprotection against 6-OHDA-induced toxicity in SH-SY5Y cells [1]
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in a suitable medium.
-
Treatment: Cells were pre-treated with various concentrations of sinapic acid (100, 200, and 400 µM) for 24 hours.
-
Induction of Toxicity: Following pre-treatment, cells were exposed to 50 µM of 6-hydroxydopamine (6-OHDA) for another 24 hours to induce neurotoxicity.
-
Assessment of Cell Viability: Cell viability was quantified using the MTT assay.
-
Data Analysis: The viability of treated cells was expressed as a percentage relative to control cells.
Signaling Pathways Implicated in Sinapic Acid's Neuroprotection
Sinapic acid's neuroprotective effects are mediated through the modulation of several key signaling pathways. It has been shown to attenuate mitochondrial dysfunction and endoplasmic reticulum (ER) stress, and notably, it inhibits the activation of mitogen-activated protein kinase (MAPK) proteins.[7] In models of neuroinflammation, sinapic acid targets the AKT and MAPK signaling pathways in LPS-activated microglial cells, leading to a reduction in pro-inflammatory mediators.[5]
References
- 1. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinapic acid alleviates glutamate-induced excitotoxicity by inhibiting neuroinflammation and endoplasmic reticulum stress pathway in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. Sinapic Acid Attenuates the Neuroinflammatory Response by Targeting AKT and MAPK in LPS-Activated Microglial Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Activities and Molecular Mechanisms of Sinapic Acid in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 3,4,5-Trimethoxycinnamic Acid Analogs: A Comparative Guide to Structure-Activity Relationships
A comprehensive analysis of 3,4,5-trimethoxycinnamic acid (TMCA) analogs reveals a versatile scaffold for drug discovery, with derivatives demonstrating significant potential across a spectrum of therapeutic areas, including oncology, inflammation, and neurology. This guide provides a comparative overview of the structure-activity relationships (SAR) of these analogs, supported by quantitative data and detailed experimental protocols to inform future drug development endeavors.
This compound, a natural product found in plants like Polygala tenuifolia, has long been a subject of interest in medicinal chemistry due to its diverse pharmacological properties.[1] Modifications of its core structure, particularly at the carboxylic acid group to form esters and amides, have led to the development of numerous analogs with enhanced and varied biological activities.[1] These activities range from antitumor and anti-inflammatory to antinarcotic and trypanocidal effects, highlighting the broad therapeutic applicability of the TMCA scaffold.
Comparative Biological Activities of TMCA Analogs
The biological efficacy of TMCA analogs is intricately linked to their structural modifications. The following tables summarize the quantitative data from various studies, offering a clear comparison of the performance of different derivatives against several key biological targets.
Table 1: Anticancer Activity of TMCA Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Ester S1 | MDA-MB-231 (Breast Cancer) | 46.7 | [1] |
| Amide S19 | U-937 (Leukemia) | 9.7 | [1] |
| HeLa (Cervical Cancer) | 38.9 | [1] | |
| Amide S20 | U-937 (Leukemia) | 1.8 | [1] |
| HeLa (Cervical Cancer) | 2.1 | [1] | |
| Compound 5f | HepG2 (Liver Cancer) | 27.57 (µg/mL) | [2] |
| MCF-7 (Breast Cancer) | 16.67 (µg/mL) | [2] |
Table 2: Anticholinesterase Activity of TMCA Analogs
| Compound | Target | IC50 (µM) | Reference |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | Acetylcholinesterase (AChE) | 46.18 | [3] |
| Butyrylcholinesterase (BChE) | 32.46 | [3] |
Table 3: Trypanocidal Activity of TMCA Analogs
| Compound | Target Form | IC50 (µM) | Reference |
| (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate (Compound 11) | Epimastigote | 28.21 ± 5.34 | [4] |
| Trypomastigote | 47.02 ± 8.70 | [4] | |
| Pentyl analog (Compound 5) | Epimastigote | 65.50 ± 7.13 | [4] |
| Propyl analog (Compound 3) | Epimastigote | 321.42 ± 105.95 | [4] |
| Isopropyl analog (Compound 4) | Epimastigote | 265.77 ± 59.22 | [4] |
Structure-Activity Relationship Insights:
The data reveals several key SAR trends. For instance, in the realm of anticancer activity, the conversion of the carboxylic acid to amides, particularly with specific substitutions on the benzene ring, can significantly enhance cytotoxicity against cancer cell lines.[1] In the context of trypanocidal activity, the nature of the ester group plays a crucial role, with an increase in the carbon chain length of up to five carbons appearing to be beneficial, while longer chains like the decyl group diminish activity.[4] Furthermore, modifications to the aromatic ring of the ester moiety, such as the introduction of halogen atoms, have been shown to influence anticholinesterase activity.[3]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for key assays are provided below.
General Synthesis of 3,4,5-Trimethoxyphenyl Acrylamides:
The synthesis of 3,4,5-trimethoxyphenyl acrylamides can be achieved through a two-step process involving a Wittig reaction followed by a coupling reaction.[5][6]
-
Wittig Reaction: 3,4,5-Trimethoxybenzaldehyde is reacted with a Wittig reagent, such as the ylide generated from triphenylphosphine and ethyl 2-bromoacetate, to yield this compound.[5]
-
Coupling Reaction: The resulting this compound is then coupled with various aliphatic amines using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to produce the desired acrylamide derivatives.[7]
In Vitro Cytotoxicity Assay (MTT Assay):
The anticancer activity of the synthesized analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the TMCA analogs and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or sodium dodecyl sulfate), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[4]
In Vitro Trypanocidal Activity Assay:
The activity of TMCA analogs against Trypanosoma cruzi can be assessed using a microdilution technique.
-
Parasite Culture: The epimastigote or trypomastigote forms of T. cruzi are cultured in an appropriate medium.
-
Compound Dilution: The test compounds are serially diluted in a 96-well plate.
-
Incubation: The parasites are added to the wells containing the compounds and incubated for a defined period.
-
Viability Assessment: Parasite viability is determined, often by microscopic counting or using a colorimetric indicator.
-
IC50 Determination: The IC50 value, representing the concentration that inhibits 50% of the parasite growth, is calculated.[4]
Signaling Pathways and Experimental Workflows
The biological effects of TMCA analogs are mediated through various signaling pathways. For instance, some derivatives exert their antinarcotic effects by interacting with serotonergic 5-HT1A receptors.[5][6] The anti-inflammatory properties of related compounds have been linked to the inhibition of the NF-κB pathway.[8]
The following diagrams, generated using Graphviz, illustrate a general experimental workflow for SAR studies and a simplified representation of a potential signaling pathway.
Caption: General workflow for SAR studies of TMCA analogs.
Caption: Simplified signaling pathway for TMCA analogs.
References
- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,4,5‑Trihydroxycinnamic acid exerts anti‑inflammatory effects on TNF‑α/IFN‑γ‑stimulated HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 3,4,5-Trimethoxycinnamic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of 3,4,5-Trimethoxycinnamic acid (TMCA) and its ester derivatives. Direct head-to-head in vivo comparative studies are not extensively available in the current literature. Therefore, this document synthesizes findings from various independent studies to offer an indirect comparison of their therapeutic potential across different pharmacological areas, including oncology, neuroprotection, and anti-inflammatory applications. The data presented herein is intended to support further research and drug development efforts.
I. Comparative Efficacy Data
The following table summarizes the available in vivo and in vitro efficacy data for this compound and its representative ester derivatives. It is crucial to note that the presented data is collated from separate studies with differing experimental conditions. Consequently, direct comparison of potencies should be approached with caution.
| Compound/Derivative | Therapeutic Area | Model | Key Findings | Reference |
| This compound (TMCA) | Neuroprotection | Stress-induced anxiety model (mice and rats) | TMCA has demonstrated anti-stress effects.[1][2] | [1][2] |
| Anticonvulsant | Maximal electroshock (MES) and sc-pentylenetetrazole (PTZ) models in mice | TMCA is a known anticonvulsant.[3][4] | [3][4] | |
| TMCA Ester Derivatives (General) | Anticancer | Various cancer cell lines (in vitro) | Ester derivatives have been shown to mediate cancer cell apoptosis via G2/M arrest.[5] | [5] |
| Methyl 3,4,5-trimethoxycinnamate | Neuroprotection | Hippocampal slice culture | Enhances long-term potentiation (LTP), suggesting cognitive-enhancing effects.[6] | [6] |
| Dihydroartemisinin-TMCA ester (Ester S5) | Anticancer | PC-3, SGC-7901, A549, MDA-MB-435s cell lines (in vitro) | Exhibited significant antitumor activity with IC50 values of 17.22, 11.82, 0.50, and 5.33 μM, respectively. Showed low cytotoxicity on normal hepatic L-02 cells (IC50: 58.65 μM).[3] | [3] |
| Tyrosol-TMCA ester (Ester S1) | Anticancer | MDA-MB231 human breast cancer cells (in vitro) | Showed moderate antitumor activity with an IC50 of 46.7 μM.[3] | [3] |
| TMCA Derivatives (TMCA#5 and TMCA#9) | Anxiolytic | Immobilization and electric shock-induced stress in rats | Ameliorated anxiety, indicated by increased time spent in the open arms of an elevated plus maze. Restored stress-mediated repression of tyrosine hydroxylase (TH) protein expression in the amygdala.[1] | [1] |
| 2-Methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo-[b]furan (3g) | Anticancer | Syngeneic hepatocellular carcinoma model in mice | Showed in vivo antitumor activity comparable to combretastatin A-4 phosphate. Inhibited cancer cell growth at nanomolar concentrations in vitro.[7] | [7] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative experimental protocols extracted from the cited literature for in vivo studies.
1. In Vivo Anxiety Model [1][2]
-
Animal Model: Male ICR mice and Sprague-Dawley rats.
-
Stress Induction: Animals are subjected to immobilization and electric shock for a specified duration over consecutive days.
-
Drug Administration: Derivatives of TMCA (e.g., TMCA#5, TMCA#9) are administered, typically via intraperitoneal injection, at a defined dose (e.g., 20 mg/kg/day).
-
Behavioral Assessment: The anxiolytic effect is evaluated using the elevated plus-maze (EPM) test. The time spent in the open arms of the maze is measured as an indicator of reduced anxiety.
-
Biochemical Analysis: Following behavioral tests, brain tissues (e.g., amygdala) are collected for Western blot analysis to measure the expression of proteins such as tyrosine hydroxylase (TH) and phospho-extracellular signal-regulated kinase (pERK).
2. In Vivo Antitumor Activity Model [7]
-
Animal Model: Syngeneic hepatocellular carcinoma model in Balb/c mice.
-
Tumor Induction: Tumors are established by subcutaneous injection of cancer cells (e.g., BNL 1ME A. 7R. 1 cells) into the backs of the mice.
-
Drug Administration: Once tumors reach a measurable size (e.g., approximately 100 mm³), the test compound (e.g., compound 3g) is administered, often intraperitoneally, at a specified dosage and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly to assess the inhibition of tumor growth compared to a vehicle-treated control group.
-
Mechanism of Action Studies: In parallel in vitro studies, the compound's effect on tubulin polymerization, cell cycle progression, and induction of apoptosis are evaluated to elucidate its mechanism of action.
III. Visualized Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of TMCA and its derivatives.
Caption: Anxiolytic mechanism of TMCA derivatives.
Caption: A generalized workflow for in vivo studies.
Caption: Anticancer mechanism of TMCA ester derivatives.
IV. Conclusion
While direct in vivo comparative efficacy data between this compound and its ester derivatives remains scarce, the available literature suggests that both the parent compound and its derivatives hold significant therapeutic promise in diverse areas. Esterification of TMCA appears to be a viable strategy for modulating its pharmacological profile, with several ester derivatives demonstrating potent in vitro anticancer and neuroprotective activities. The anxiolytic effects of specific TMCA derivatives have been confirmed in vivo.
The lack of head-to-head in vivo comparisons underscores a critical knowledge gap. Future research should prioritize direct comparative studies to elucidate the structure-activity relationships and pharmacokinetic/pharmacodynamic profiles of TMCA and its ester derivatives in relevant in vivo models. Such studies will be instrumental in identifying lead candidates for further preclinical and clinical development. Researchers are encouraged to utilize the provided protocols as a foundation for designing rigorous comparative experiments.
References
- 1. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound methyl ester isolated from Polygala tenuifolia enhances hippocampal LTP through PKA and calcium-permeable AMPA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anticancer Activity of 3,4,5-Trimethoxycinnamic Acid Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 3,4,5-Trimethoxycinnamic acid (TMCA) and its derivatives against established anticancer drugs such as Doxorubicin, Paclitaxel, and Cisplatin. The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in oncology and drug discovery.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of this compound derivatives and standard anticancer drugs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented below. It is important to note that direct comparisons are best made from head-to-head studies; the data presented here is a compilation from multiple sources and experimental conditions may vary.
IC50 Values of this compound Derivatives
The anticancer potential of several synthetic esters and amides of TMCA has been explored.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) |
| Ester | S1 | MDA-MB-231 (Breast) | 46.7[1] |
| Ester | S5 | PC-3 (Prostate) | 17.22[1] |
| SGC-7901 (Gastric) | 11.82[1] | ||
| A549 (Lung) | 0.50[1] | ||
| MDA-MB-435s (Melanoma) | 5.33[1] | ||
| Ester | S8 | A549 (Lung) | 36.7[1] |
| Hep3B (Liver) | 23.2[1] | ||
| HT-29 (Colon) | 23.8[1] | ||
| MCF-7 (Breast) | 6.4[1] | ||
| Amide | S11-13 | HeLa (Cervical) | Active (Induces G2/M arrest) |
| IMR-32 (Neuroblastoma) | Active (Induces G2/M arrest) |
IC50 Values of Standard Anticancer Drugs
For a comprehensive comparison, the IC50 values for commonly used chemotherapeutic agents in similar cell lines are provided below.
| Drug | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | A549 (Lung) | > 20[2] |
| HeLa (Cervical) | 2.92[2], 1.39[3] | |
| MCF-7 (Breast) | 8.306[4] | |
| MDA-MB-231 (Breast) | 6.602[4], 3.16[5] | |
| PC-3 (Prostate) | 8.00[6] | |
| Paclitaxel | HeLa (Cervical) | 0.005 - 0.01[7] |
| MDA-MB-231 (Breast) | 0.3[6] | |
| SK-BR-3 (Breast) | Not specified, but active | |
| T-47D (Breast) | Not specified, but active | |
| Cisplatin | A549 (Lung) | 1.58 - 23.60 (sensitive vs. resistant) |
| HeLa (Cervical) | 12.3 - 22.4[8] | |
| PC-3 (Prostate) | Not specified, but active |
Mechanistic Insights: Signaling Pathways and Cellular Effects
Proposed Anticancer Mechanisms of this compound Derivatives
Research suggests that TMCA and its derivatives exert their anticancer effects through multiple mechanisms:
-
Cell Cycle Arrest: Certain TMCA amides have been shown to induce cell cycle arrest at the G2/M phase in HeLa and IMR-32 cells.[1] This prevents cancer cells from progressing through mitosis and proliferating.
-
Modulation of Signaling Pathways: TMCA derivatives have been observed to enhance the activation of ERK1/2 and MAPK signaling pathways, which can be associated with the regulation of cell growth and differentiation.[1] Additionally, some derivatives may inhibit c-MET, a tyrosine kinase involved in cell proliferation and survival.[1]
-
Induction of Apoptosis: Ester derivatives of TMCA are suggested to mediate cancer cell apoptosis.[5]
The following diagram illustrates the potential signaling pathways influenced by hydroxycinnamic acids, a class of compounds that includes TMCA.
Caption: Potential signaling pathways affected by hydroxycinnamic acids.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of anticancer activity are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a compound on cancer cells.
References
- 1. Research progress in the biological activities of this compound (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin Inhibits Phosphatidylserine Decarboxylase and Modifies Mitochondrial Membrane Composition in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
A Comparative Review of the Therapeutic Potential of Methoxycinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Methoxycinnamic acids, a class of phenolic compounds found in various plant sources, have garnered significant interest for their diverse therapeutic properties. This guide provides a comparative overview of the therapeutic potential of ortho (o-), meta (m-), and para (p-) methoxycinnamic acid isomers, with a focus on their anti-inflammatory, anticancer, antioxidant, and neuroprotective activities. This review summarizes available quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to serve as a comprehensive resource for research and drug development.
Comparative Analysis of Therapeutic Activities
The therapeutic efficacy of methoxycinnamic acids is significantly influenced by the position of the methoxy group on the phenyl ring. While research has predominantly focused on p-methoxycinnamic acid (p-MCA), emerging studies are beginning to shed light on the activities of its ortho and meta isomers.
Anti-inflammatory Activity
p-Methoxycinnamic acid has demonstrated notable anti-inflammatory effects. In a preclinical model of colon carcinogenesis, p-MCA administration (40 mg/kg b.wt.) significantly reversed the increased expression of inflammatory markers such as iNOS and COX-2.[1] This anti-inflammatory action is linked to the inhibition of the NF-κB signaling pathway.[1] Limited quantitative data is available for the anti-inflammatory effects of o- and m-methoxycinnamic acid, necessitating further comparative studies.
Anticancer Activity
The anticancer potential of methoxycinnamic acids has been explored against various cancer cell lines. p-Methoxycinnamic acid has shown promising activity, with an IC50 value of 0.044 ± 0.006 mM against α-glucosidase, an enzyme implicated in cancer.[2] In another study, a derivative of p-MCA, tricyclohexyltin p-methoxycinnamate, exhibited potent cytotoxicity against HT-29 colon cancer cells with IC50 values of 1.2 x 10⁻⁶M, 1.0 x 10⁻⁶M, and 5.0 x 10⁻⁷M at 24, 48, and 72 hours, respectively.[3] One study on methoxylated cinnamic acid esters showed that (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate had an IC50 of 40.55 ± 0.41 µM on A549 lung cancer cells.[4] Data on the direct comparative anticancer activity of o- and m-methoxycinnamic acid remains scarce.
Antioxidant Activity
Neuroprotective Effects
p-Methoxycinnamic acid has shown significant neuroprotective potential. In primary cultures of rat cortical cells, pre-treatment with 1.0 μM p-MCA reduced glutamate-induced LDH release from 198±10 mU ml⁻¹ to 126±5 mU ml⁻¹.[2] Another study reported that at a concentration of 1 μM, p-MCA led to a 78% cell viability in glutamate-injured rat cortical cells.[2] The neuroprotective mechanism of p-MCA is thought to involve the modulation of the MAPK/ERK signaling pathway.[4] Comparative quantitative data for the neuroprotective effects of o- and m-methoxycinnamic acid is currently limited.
Data Summary
| Therapeutic Activity | Methoxycinnamic Acid Isomer | Quantitative Data (IC50/Effective Concentration) | Cell Line/Model | Reference |
| Anti-inflammatory | p-Methoxycinnamic Acid | 40 mg/kg b.wt. (in vivo) | DMH-induced rat colon carcinogenesis | [1] |
| Anticancer | p-Methoxycinnamic Acid | 0.044 ± 0.006 mM (α-glucosidase inhibition) | Baker's yeast α-glucosidase | [2] |
| Tricyclohexyltin p-methoxycinnamate | 1.2 x 10⁻⁶M (24h), 1.0 x 10⁻⁶M (48h), 5.0 x 10⁻⁷M (72h) | HT-29 (Colon Cancer) | [3] | |
| (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate | 40.55 ± 0.41 µM | A549 (Lung Cancer) | [4] | |
| Antioxidant | p-Methoxycinnamic Acid | 352.6138 ppm (DPPH assay) | In vitro | [6] |
| Neuroprotective | p-Methoxycinnamic Acid | 1.0 μM (reduces LDH release) | Primary rat cortical cells | [2] |
| p-Methoxycinnamic Acid | 1 μM (78% cell viability) | Glutamate-injured rat cortical cells | [2] |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[7][8]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the methoxycinnamic acid isomer for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[9][10][11][12]
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: Prepare serial dilutions of the methoxycinnamic acid isomer.
-
Reaction Mixture: Mix the sample dilutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.[13][14][15][16][17]
-
Animal Model: Use rodents (e.g., rats or mice).
-
Compound Administration: Administer the methoxycinnamic acid isomer orally or via intraperitoneal injection.
-
Induction of Edema: After a set time, inject a 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema compared to the control group.
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of methoxycinnamic acids are mediated through the modulation of key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. p-Methoxycinnamic acid has been shown to inhibit this pathway, thereby reducing inflammation.[1]
MAPK/ERK Signaling Pathway in Cancer and Neuroprotection
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[18][19][20][21][22] Dysregulation of this pathway is implicated in cancer development. Conversely, its modulation can offer neuroprotective effects. Growth factors binding to receptor tyrosine kinases (RTKs) initiate a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated ERK can translocate to the nucleus and regulate gene expression. Some methoxycinnamic acid derivatives have been shown to modulate this pathway, leading to anticancer effects.[4]
Conclusion and Future Directions
The available evidence strongly supports the therapeutic potential of methoxycinnamic acids, particularly the para-isomer, in various disease models. Their anti-inflammatory, anticancer, antioxidant, and neuroprotective properties are well-documented for p-MCA. However, a significant knowledge gap exists regarding the bioactivities of o- and m-methoxycinnamic acids. Future research should focus on conducting direct comparative studies of the three isomers to elucidate structure-activity relationships. Furthermore, detailed mechanistic studies are required to fully understand the signaling pathways modulated by each isomer in different therapeutic contexts. Such investigations will be crucial for the rational design and development of novel therapeutic agents based on the methoxycinnamic acid scaffold.
References
- 1. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic effect and apoptotic induction of tricyclohexyltin p-methoxycinnamate on HT-29 colorectal cancer cells: Implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. acmeresearchlabs.in [acmeresearchlabs.in]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
- 18. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 19. cusabio.com [cusabio.com]
- 20. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 21. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Proper Disposal of 3,4,5-Trimethoxycinnamic Acid: A Step-by-Step Guide
The proper disposal of 3,4,5-Trimethoxycinnamic acid is critical for ensuring laboratory safety and environmental protection. Due to its classification as a hazardous substance, it must be managed as chemical waste according to institutional and regulatory guidelines. This guide provides detailed procedures for its safe handling and disposal.
Hazard Profile and Safety Precautions
This compound is classified with several hazards that necessitate careful handling. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most specific and detailed information.[1] Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or chemical goggles.[2]
-
Hand Protection: Compatible protective gloves.[2]
-
Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of dust formation, use a dust respirator. All handling should occur in a well-ventilated area or a chemical fume hood.[2][3]
Hazard Classification Summary
| Hazard Classification | GHS Code | Description | Source |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [4][5] |
| Skin Irritation | H315 | Causes skin irritation. | [5] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The standard procedure for disposing of this compound is to treat it as hazardous chemical waste. This involves collection, proper labeling, and coordination with your institution's Environmental Health and Safety (EHS) department for professional disposal.[6][7]
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]
-
Collect Solid Waste: Place unwanted this compound directly into the designated hazardous waste container.
-
Segregate Waste: Do not mix this compound with other waste streams, such as solvents or incompatible chemicals, to prevent dangerous reactions.[1][8]
-
Manage Contaminated Materials: Any items grossly contaminated with the chemical, such as weighing paper, gloves, or absorbent pads used for spills, should also be placed in the hazardous waste container.[8][9]
Step 2: Labeling the Hazardous Waste Container
Proper labeling is a critical regulatory requirement.[1][6] As soon as you begin collecting waste in a container, affix a hazardous waste tag provided by your EHS department.[9] The label must include:
-
The full, unabbreviated chemical name: "this compound".[6][8]
-
The date when waste was first added to the container (generation date).[6]
-
The name and contact information of the principal investigator or generator.[6]
-
The specific location (building and room number).[6]
-
An accurate indication of the hazards (e.g., checking boxes for "Irritant").[6]
Step 3: Safe Storage of Waste
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory.[10] This area should be away from incompatible materials and general work areas. Ensure the container remains closed at all times, except when you are adding waste.[7][8]
Step 4: Disposal of Empty Containers
An empty container that previously held this compound must be decontaminated before it can be disposed of as regular trash.[8][9]
-
Triple-Rinse Procedure: Rinse the container three times with a suitable solvent (such as water or another solvent capable of removing the chemical residue).[8][9]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in a separate, properly labeled hazardous waste container.[8][9]
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove the original chemical label and dispose of the container in the regular trash.[8][9]
Step 5: Arranging for Final Disposal
Do not attempt to dispose of the chemical waste yourself.
-
Contact EHS: Once your waste container is full or you are finished with the project, contact your institution's EHS department to schedule a waste pickup.[6][8]
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all federal and state regulations.[1] The ultimate responsibility for the waste from "cradle to grave" remains with the generating institution.[1]
Prohibited Disposal Methods
Under no circumstances should this compound or its rinsate be disposed of via the following methods:
-
Sink/Drain Disposal: Do not pour the chemical or solutions containing it down the drain.[8][11]
-
Trash Disposal: Unwanted chemical product and contaminated materials must not be placed in the regular trash.[6][11]
-
Evaporation: Do not leave the chemical in an open container in a fume hood to evaporate as a method of disposal.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Disposal workflow for this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. chemfaces.com [chemfaces.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. pfw.edu [pfw.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. benchchem.com [benchchem.com]
- 11. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 3,4,5-Trimethoxycinnamic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety protocols and logistical procedures for the handling and disposal of 3,4,5-Trimethoxycinnamic acid, ensuring the well-being of researchers and compliance with safety standards. The following guidelines are designed for immediate application by drug development professionals, scientists, and researchers.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to an allergic skin reaction.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Protective gloves. | To prevent skin contact and potential irritation or allergic reactions.[1][3] |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[1] | To protect against serious eye irritation from dust or splashes.[1] |
| Respiratory Protection | A dust respirator or an N95 (US) type mask should be used.[1][4] | To avoid inhalation of dust particles, especially when handling the powder form.[3] |
| Body Protection | Protective clothing, such as a lab coat. Protective boots may be necessary depending on the scale of handling.[1] | To minimize skin exposure and contamination of personal clothing.[5] |
Operational Handling and Emergency First Aid
Proper handling procedures are critical to minimize exposure risk. Always use this compound in a well-ventilated area or outdoors.[3] Avoid the formation and inhalation of dust.[3] After handling, ensure to wash skin thoroughly.[3]
Table 2: Emergency First Aid Procedures
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3][5] If skin irritation persists, seek medical advice.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[3] If eye irritation persists, seek medical attention.[1][3] |
| Inhalation | Move the individual to fresh air and keep them in a comfortable position for breathing.[3] If the person is not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical aid.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[5] |
Storage and Disposal Plan
Proper storage and disposal are essential for laboratory safety and environmental protection.
Storage: Store this compound in a cool, dark, and well-ventilated place.[1] The container should be kept tightly closed to prevent contamination and exposure.[1][3]
Disposal: The primary method for the disposal of this compound is through an approved waste disposal plant or a licensed disposal company.[3][6] Do not allow the product to enter drains.[5][6] Contaminated packaging should be treated as the unused product and disposed of accordingly.[6] The recommended disposal method often involves incineration by a licensed professional.[6] Always adhere to local, state, and federal regulations for chemical waste disposal.[6]
Workflow for Handling and Disposal
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
